2-Chloro-3-phenylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-phenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPLTXKTKMPKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356469 | |
| Record name | 2-chloro-3-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41270-65-9 | |
| Record name | 2-chloro-3-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3-phenylpyrazine chemical properties
An In-depth Technical Guide to 2-Chloro-3-phenylpyrazine
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a heterocyclic aromatic compound. Its core physical and chemical properties are summarized below.
| Property | Data | Reference |
| CAS Number | 41270-65-9 | [1] |
| Molecular Formula | C₁₀H₇ClN₂ | |
| Molecular Weight | 190.63 g/mol | |
| Physical State | Solid | |
| Melting Point | 50 - 56 °C | |
| Boiling Point | 115 - 116 °C | |
| Solubility | No data available | |
| Flammability | Flammable solid, Category 1 |
Synthesis and Reactivity
The pyrazine ring is a key scaffold in medicinal chemistry.[2] The chloro-substituent on the pyrazine ring makes this compound a versatile intermediate for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
General Synthesis Pathway
Caption: Logical workflow for the synthesis of this compound.
Reactivity and Key Reactions
The chlorine atom on the electron-deficient pyrazine ring is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is crucial for building more complex molecules.
Caption: Reactivity pathways of this compound.
Experimental Protocols
Detailed experimental protocols for reactions involving chloro-pyrazines can be adapted from established procedures for similar heterocyclic compounds.
Protocol: Synthesis of 2-(Substituted-amino)-3-phenylpyrazine via SNAr
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMSO, NMP, or DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen amine.
-
Add the anhydrous solvent to dissolve the reactants.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(substituted-amino)-3-phenylpyrazine.[3]
Caption: Experimental workflow for SNAr of this compound.
Biological Significance and Applications
Pyrazine derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities, including antibacterial, anti-cancer, and anti-diabetic properties.[2] Specifically, derivatives of 2-chloro-3-hydrazinopyrazine have been designed and synthesized as potential multifunctional agents for treating Alzheimer's disease by inhibiting the acetylcholinesterase (AChE) enzyme.[2] The this compound scaffold serves as a critical building block for generating libraries of such bioactive compounds.
Caption: Drug discovery pathway utilizing this compound.
Safety and Handling
This compound is classified as a flammable solid. Standard laboratory safety precautions should be observed.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Hazards: May cause skin and eye irritation. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
This document is intended for research and development purposes. All handling and experiments should be conducted by qualified professionals in a suitable laboratory setting.
References
- 1. This compound | 41270-65-9 [m.chemicalbook.com]
- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
Technical Guide: 2-Chloro-3-phenylpyrazine in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-phenylpyrazine, a key heterocyclic intermediate in medicinal chemistry. This document details its chemical identity, structural features, synthesis, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutic agents.
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound featuring a pyrazine ring substituted with a chloro and a phenyl group.
CAS Number: 41270-65-9[1]
Molecular Formula: C₁₀H₇ClN₂
The structural arrangement of this compound, particularly the presence of the reactive chloro group, makes it a versatile precursor for the synthesis of a wide array of derivatives.[2] The pyrazine core itself is a recognized pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound and its isomers are crucial for their application in synthesis and drug design. Below is a summary of available data.
| Property | Value | Source |
| Molecular Weight | 190.63 g/mol | |
| Melting Point | 97-98 °C | [3] |
| Boiling Point | 296.8 ± 35.0 °C (Predicted) | [3] |
| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -1.78 ± 0.10 (Predicted) | [3] |
| *Note: Experimental data for Melting Point, Boiling Point, Density, and pKa are for the related isomer 2-Chloro-5-phenylpyrazine (CAS: 25844-73-9). |
Synthesis
Representative Experimental Protocol
This protocol is a generalized procedure for the synthesis of a substituted pyrazine, which can be adapted for this compound.
Step 1: Synthesis of 3-phenyl-2(1H)-pyrazinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylglyoxal (1 equivalent) and glycinamide hydrochloride (1 equivalent) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, sodium bicarbonate (2 equivalents), to the mixture to neutralize the hydrochloride and facilitate the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3-phenyl-2(1H)-pyrazinone.
Step 2: Chlorination to this compound
-
Reaction Setup: In a fume hood, suspend the synthesized 3-phenyl-2(1H)-pyrazinone (1 equivalent) in a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heating: Carefully heat the mixture to reflux for a few hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction and Purification: Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by column chromatography.
Caption: Representative synthesis workflow for this compound.
Applications in Drug Discovery and Development
Pyrazine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules.
Acetylcholinesterase Inhibitors
Derivatives of 2-chloro-3-hydrazinopyrazine have been designed and synthesized as potent acetylcholinesterase (AChE) inhibitors.[4] These compounds are being investigated as potential therapeutic agents for Alzheimer's disease, which is characterized by a deficit in cholinergic neurotransmission.[4] The pyrazine core plays a role in the binding of these inhibitors to the active site of the AChE enzyme.
Antimycobacterial and Antimicrobial Agents
The structural framework of chloropyrazines is relevant in the exploration of novel antimycobacterial compounds, which is a critical area of research due to the global health threat of tuberculosis.[2] The pyrazine scaffold is a key component in several clinically used drugs, highlighting its importance in drug design.
Kinase Inhibitors
The pyrazine ring is a common feature in many kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating the binding of the inhibitor to the hinge region of the kinase domain. This interaction is crucial for the inhibition of kinase activity, which is a key target in cancer therapy.
Caption: Mechanism of pyrazine-based kinase inhibitors.
Experimental Workflow for Drug Discovery
The development of new drugs based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.
Caption: Drug discovery workflow using this compound.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure allows for the synthesis of a diverse range of derivatives with significant potential as therapeutic agents, particularly in the areas of neurodegenerative diseases, infectious diseases, and oncology. The continued exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. This compound | 41270-65-9 [m.chemicalbook.com]
- 2. This compound CAS 41270-65-9 - Supplier [benchchem.com]
- 3. 25844-73-9 CAS MSDS (2-CHLORO-5-PHENYL-PYRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2-Chloro-3-phenylpyrazine: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-3-phenylpyrazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document combines established spectroscopic principles with data from structurally related compounds to present a comprehensive analytical profile. The methodologies outlined herein are based on standard laboratory practices for the structural elucidation of organic compounds.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from analyses of similar pyrazine and aromatic systems and are intended to serve as a reference for researchers.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.4-8.6 | Doublet | 1H | Pyrazine H |
| ~8.2-8.4 | Doublet | 1H | Pyrazine H |
| ~7.8-8.0 | Multiplet | 2H | Phenyl H (ortho) |
| ~7.4-7.6 | Multiplet | 3H | Phenyl H (meta, para) |
Predicted values are based on the analysis of substituted pyrazine and phenyl compounds.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~155-158 | C-Cl (Pyrazine) |
| ~150-153 | C-Phenyl (Pyrazine) |
| ~142-145 | Pyrazine CH |
| ~140-143 | Pyrazine CH |
| ~135-138 | Phenyl C (quaternary) |
| ~128-131 | Phenyl CH |
| ~127-130 | Phenyl CH |
Predicted values are based on the analysis of substituted pyrazine and aromatic systems.
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~1580-1600 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1450-1500 | Medium-Strong | C=N Ring Stretch |
| ~1000-1200 | Strong | C-Cl Stretch |
| ~750-800 | Strong | Aromatic C-H Bend (out-of-plane) |
| ~690-750 | Strong | Aromatic C-H Bend (out-of-plane) |
Predicted values are based on characteristic vibrational frequencies for aromatic and halogenated heterocyclic compounds.
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 190/192 | 100/33 | [M]⁺ (Molecular Ion) |
| 162 | Variable | [M-N₂]⁺ |
| 155 | Variable | [M-Cl]⁺ |
| 127 | Variable | [M-Cl-N₂]⁺ |
| 77 | Variable | [C₆H₅]⁺ |
The isotopic pattern for the molecular ion is due to the presence of ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory is used.
-
Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like this compound.
Biological Activity of 2-Chloro-3-phenylpyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. Among these, 2-chloro-3-phenylpyrazine derivatives have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their potential as anticancer agents. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method is the microwave-assisted Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a chloropyrazine with a substituted phenylboronic acid in the presence of a palladium catalyst and a base.[1]
A general synthetic scheme is presented below:
Caption: General synthesis of this compound derivatives.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
2,3-Dichloropyrazine
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene and Water)
-
Microwave reactor vial
-
Stir bar
Procedure:
-
To a microwave reactor vial, add 2,3-dichloropyrazine (1 equivalent), the substituted phenylboronic acid (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes), with stirring.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-3-(substituted-phenyl)pyrazine.
Biological Activities
This compound derivatives have demonstrated a range of biological activities, with their anticancer and kinase inhibitory properties being of particular interest.
Anticancer Activity
Several studies have highlighted the potential of pyrazine derivatives as anticancer agents. For instance, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate, was found to inhibit the viability of chronic myeloid leukemia K562 cells with an IC50 of 25 µM after 72 hours of treatment.[1] While this is not a this compound, it underscores the potential of the broader pyrazine class.
A series of novel 2-pyrazoline derivatives bearing a 4-aryloxy-7-chloroquinoline fragment, which shares some structural similarities with the target compounds, exhibited remarkable antitumor activity against 58 cancer cell lines, with GI50 values in the range of 0.48 to 1.66 μM.[2]
Table 1: Anticancer Activity of Selected Pyrazine and Related Derivatives
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate | K562 (Chronic Myeloid Leukemia) | 25 µM | [1] |
| Pyrazoline derivative 7f | SNB-75 (CNS Cancer) | 0.48 µM | [2] |
| Pyrazoline derivative 8f | SNB-75 (CNS Cancer) | 1.13 µM | [2] |
| Pyrazoline derivative 7b | BT-549 (Breast Cancer) | 1.40 µM | [2] |
| Pyrazoline derivative 8c | HOP-92 (Non-Small Cell Lung Cancer) | 1.50 µM | [2] |
| Pyrazoline derivative 7d | SNB-75 (CNS Cancer) | 1.66 µM | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibitory Activity
Many pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes. While specific data for this compound derivatives is limited in the readily available literature, related pyrazolo[4,3-e][1][2][3]triazine sulfonamide derivatives have been shown to inhibit the Abl protein kinase with low micromolar IC50 values.[4]
Table 2: Kinase Inhibitory Activity of Selected Pyrazolo[4,3-e][1][2][3]triazine Derivatives
| Compound | Kinase | Activity (IC50) | Reference |
| 9c | Abl | 5.8 µM | [5] |
| 9e | Abl | 5.9 µM | [5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This is a general protocol for a luminescence-based kinase assay.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
This compound derivatives
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound derivatives.
-
In a 96-well plate, add the kinase, the test compound, and the kinase assay buffer. Incubate for a short period to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at the optimal temperature for the kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many anticancer agents, including pyrazine derivatives, exert their effects is through the induction of apoptosis, or programmed cell death.
One study on a pyrazine derivative demonstrated that it induces apoptosis by targeting the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins, as well as Survivin, an inhibitor of apoptosis protein.
The intrinsic apoptosis pathway is a key mechanism for a cell to initiate programmed cell death in response to cellular stress. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[6]
Caption: Intrinsic apoptosis pathway induced by a pyrazine derivative.
Experimental Protocol: Western Blot Analysis for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their ability to induce apoptosis and potentially inhibit key kinases makes them attractive candidates for further investigation.
Future research should focus on:
-
Synthesizing and screening a broader library of this compound derivatives to establish clear structure-activity relationships.
-
Conducting comprehensive in vitro and in vivo studies to evaluate the efficacy and safety of the most potent compounds.
-
Elucidating the precise molecular targets and signaling pathways modulated by these derivatives to gain a deeper understanding of their mechanisms of action.
This technical guide provides a foundational understanding of the biological activity of this compound derivatives. The provided experimental protocols and diagrams are intended to serve as a practical resource for researchers in the field of cancer drug discovery.
References
- 1. 2-Chloro-3-(p-chlorophenyl)pyrazine | 88066-87-9 | Benchchem [benchchem.com]
- 2. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Elusive Mechanism of 2-Chloro-3-phenylpyrazine: A Focus on its Bioactive Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the known biological mechanisms of action related to the 2-chloro-3-phenylpyrazine scaffold. Direct research on the parent compound, this compound, is notably scarce in publicly available scientific literature. Consequently, this document focuses on the well-characterized biological activities of its derivatives, which serve as a proxy for understanding the potential therapeutic applications of this chemical class. The primary focus is on a series of 2-chloro-3-hydrazinopyrazine derivatives, particularly the compound designated as CHP4, which has demonstrated significant potential as a multi-functional agent for the treatment of Alzheimer's disease. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction: The Pyrazine Core and its Therapeutic Potential
Pyrazine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of documented pharmacological activities. These activities include, but are not limited to, antibacterial, antifungal, antiviral, anti-diabetic, anti-cancer, analgesic, and hypnotic effects[1]. The pyrazine ring, an aromatic heterocycle with two nitrogen atoms, is capable of protonation and hydrogen-bond formation, making it a versatile scaffold for drug design[1]. While the biological profile of the parent this compound remains largely uncharacterized, recent studies on its derivatives have unveiled promising therapeutic avenues, particularly in the realm of neurodegenerative diseases.
Mechanism of Action: Insights from 2-Chloro-3-hydrazinopyrazine Derivatives
A significant body of research has focused on 2-chloro-3-hydrazinopyrazine derivatives as potential agents for the treatment of Alzheimer's disease (AD)[1]. Alzheimer's is characterized by the loss of cholinergic neurotransmission due to the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE)[1]. Therefore, inhibiting AChE is a key therapeutic strategy.
A series of 2-chloro-3-hydrazinopyrazine derivatives, designated CHP1-5, were synthesized and evaluated for their anti-AD potential. Among these, compound CHP4 emerged as a potent multi-functional agent[1].
Acetylcholinesterase (AChE) Inhibition
CHP4 demonstrated strong inhibitory effects on acetylcholinesterase. This inhibition is crucial for preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease patients[1].
Neuroprotection against Amyloid-β (Aβ) Induced Toxicity
The accumulation of amyloid-beta (Aβ) plaques is a hallmark of Alzheimer's disease, leading to neuronal cell death. Studies using the PC12 cell line, a common model for neuronal cells, have shown that CHP4 can significantly diminish the cytotoxicity induced by Aβ1–42[1]. While CHP4 itself was found to be non-toxic to PC12 cells at concentrations up to 100 µM, it effectively protected these cells from Aβ1–42-induced damage[1].
Modulation of Tau Hyperphosphorylation and HSP70 Expression
Tau protein hyperphosphorylation is another key pathological feature of Alzheimer's disease. Treatment with CHP4 at a concentration of 30 µM was found to decrease Aβ1–42-induced tau hyperphosphorylation in PC12 cells[1]. Concurrently, CHP4 significantly increased the expression of Heat Shock Protein 70 (HSP70)[1]. HSP70 is known to play a cytoprotective role in AD by interfering with Aβ self-assembly, inhibiting apoptotic pathways, and reducing tau aggregation[1].
Antioxidant Activity
Oxidative stress is also implicated in the pathogenesis of Alzheimer's disease. CHP4 exhibited the highest antioxidant properties among the tested 2-chloro-3-hydrazinopyrazine derivatives, as determined by DPPH, FRAP, and ABTS assays[1].
Quantitative Data
The following table summarizes the key quantitative data for the biological activity of CHP4 and its related derivatives.
| Compound | Target/Assay | Metric | Value | Reference Compound | Reference Value |
| CHP4 | Acetylcholinesterase (AChE) | IC50 | 3.76 µM | Donepezil | 0.53 µM |
| CHP5 | Acetylcholinesterase (AChE) | IC50 | 4.2 µM | Donepezil | 0.53 µM |
| CHP4 | PC12 Cell Viability | Concentration for non-toxicity | 0-100 µM | - | - |
| CHP4 | Aβ1–42-induced cytotoxicity in PC12 cells | Protective Effect | Significant | - | - |
| CHP4 | Tau Hyperphosphorylation in PC12 cells (30 µM) | Effect | Decreased | - | - |
| CHP4 | HSP70 Expression in PC12 cells (30 µM) | Effect | Increased | - | - |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of CHP4. These protocols are synthesized from established methods and the specific study on 2-chloro-3-hydrazinopyrazine derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
Test compounds (CHP derivatives) and reference inhibitor (Donepezil)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare solutions of the test compounds and the reference inhibitor at various concentrations.
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution to the respective wells.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Aβ1–42-Induced Cytotoxicity Assay in PC12 Cells (MTT Assay)
This assay assesses the neuroprotective effect of a compound against Aβ1–42-induced cell death by measuring the metabolic activity of the cells.
-
Materials:
-
PC12 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Aggregated Aβ1–42 peptide
-
Test compound (CHP4)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
-
Protocol:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (CHP4) for 2 hours.
-
Induce cytotoxicity by adding aggregated Aβ1–42 (final concentration, e.g., 10 µM) to the wells and incubate for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control (untreated) cells.
-
Western Blot Analysis for Tau Hyperphosphorylation and HSP70 Expression
This technique is used to detect and quantify the levels of specific proteins (phosphorylated Tau and HSP70) in cell lysates.
-
Materials:
-
PC12 cells treated as described in the cytotoxicity assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-Tau, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
-
-
Protocol:
-
Lyse the treated PC12 cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of CHP4 in Neuroprotection
References
The Resurgence of Pyrazine Scaffolds: A Technical Guide to Their Expanding Role in Medicinal Chemistry
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the chemistry, biological activities, and therapeutic potential of pyrazine derivatives. This whitepaper provides an in-depth analysis of their applications in oncology, infectious diseases, and beyond, supported by quantitative data, detailed experimental protocols, and novel visualizations of key signaling pathways.
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a wide array of derivatives with a broad spectrum of biological activities. This guide delves into the core aspects of pyrazine chemistry, offering a technical overview for professionals engaged in drug discovery and development.
Anticancer Activity: A Prominent Frontier
Pyrazine derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent activity against a variety of cancer cell lines. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Kinase Signaling Pathways
A primary mode of anticancer action for many pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a common feature in many cancers, making them attractive therapeutic targets.
c-Met and VEGFR-2 Inhibition: A series of[2][3][4]triazolo[4,3-a]pyrazine derivatives have been identified as potent dual inhibitors of c-Met and VEGFR-2 kinases. The inhibition of these pathways can disrupt tumor growth and angiogenesis.
PI3K/Akt/ERK1/2 Pathway Inhibition: Certain pyrazolinone chalcones containing a pyrazine moiety have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/ERK1/2 signaling pathway, which is a critical regulator of cell growth and survival.[5]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine | 12b | Hep-2 | 11 | [6] |
| Imidazo[1,2-a]pyrazine | 12b | HepG2 | 13 | [6] |
| Imidazo[1,2-a]pyrazine | 12b | MCF-7 | 11 | [6] |
| Imidazo[1,2-a]pyrazine | 12b | A375 | 11 | [6] |
| [2][3][4]triazolo[4,3-a]pyrazine | 17l | A549 | 0.98 | [7][8] |
| [2][3][4]triazolo[4,3-a]pyrazine | 17l | MCF-7 | 1.05 | [7][8] |
| [2][3][4]triazolo[4,3-a]pyrazine | 17l | Hela | 1.28 | [7][8] |
| Pyrazinamide Derivative | 1f | M. tuberculosis | 8.0 (MIC) | [9] |
| Chalcone-Pyrazine Hybrid | 49 | A549 | 0.13 | [10] |
| Chalcone-Pyrazine Hybrid | 49 | Colo-205 | 0.19 | [10] |
| Chalcone-Pyrazine Hybrid | 50 | MCF-7 | 0.18 | [10] |
| Chalcone-Pyrazine Hybrid | 51 | MCF-7 | 0.012 | [10] |
| Flavono-Pyrazine Hybrid | 89 | MCF-7 | 10.43 | [10] |
Antimicrobial and Antiviral Activities
Pyrazine derivatives have also demonstrated significant promise as antimicrobial and antiviral agents.
Antibacterial Activity
Novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria.[2]
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine | 2e | S. aureus | 32 | [2] |
| Triazolo[4,3-a]pyrazine | 2e | E. coli | 16 | [2] |
| Pyrazine Carboxamide | 5d | XDR S. Typhi | 6.25 | [11] |
| Pyrazine-2-carboxylic acid derivative | P10 | C. albicans | 3.125 | [12] |
| Pyrazine-2-carboxylic acid derivative | P4 | C. albicans | 3.125 | [12] |
Antiviral Activity
Certain pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) polymerase, exhibiting a broad spectrum of antiherpetic activity.[3]
| Compound Class | Derivative | Virus | EC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine | 27 | HCMV | 0.33 | [3] |
| Pyrazine Derivative | Favipiravir (T-705) | RABV | 32.4 | [13] |
Experimental Protocols
General Synthesis of Pyrazine Carboxamide Derivatives via Acyl Chloride
This method involves the conversion of a pyrazine carboxylic acid to its more reactive acyl chloride, followed by reaction with an amine.
Step 1: Synthesis of Pyrazine-2-carbonyl chloride [14]
-
To a round-bottom flask containing pyrazine-2-carboxylic acid (1.0 eq), add dry toluene.
-
Carefully add thionyl chloride (1.5 eq) to the suspension.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by the cessation of gas evolution.
-
After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the amine (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable dry solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of pyrazine-2-carbonyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired pyrazine carboxamide derivative.
In Vitro Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Drug Discovery Workflow: High-Throughput Screening for Kinase Inhibitors
The discovery of novel pyrazine-based kinase inhibitors often begins with a high-throughput screening (HTS) campaign.
Conclusion
The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the generation of diverse chemical libraries with a wide range of biological activities. The examples provided in this guide highlight the significant contributions of pyrazine derivatives to the fields of oncology and infectious diseases. Further exploration of this remarkable heterocyclic system is poised to yield the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Pyrazinamide Analogs of Acetylsalicylic Acid and Salicylic Acid | Philippine Journal of Science [philjournalsci.dost.gov.ph]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
In Silico Modeling of 2-Chloro-3-phenylpyrazine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the small molecule 2-Chloro-3-phenylpyrazine with a plausible biological target. Given the prominence of pyrazine derivatives in modern drug discovery, particularly as kinase inhibitors, this document will use Bruton's tyrosine kinase (BTK) as a representative target to illustrate a complete in silico analysis workflow. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for molecular docking and molecular dynamics simulations, structured data presentation, and visualizations of key pathways and workflows to facilitate a deeper understanding of computational drug discovery processes.
Introduction to this compound and In Silico Modeling
The pyrazine moiety is a critical scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] this compound is a member of this versatile class of compounds. In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to investigate the potential biological targets and mechanisms of action of such molecules before undertaking extensive experimental validation.
This guide will delineate the key steps in building a computational model to predict and analyze the interaction between this compound and a selected protein target. By leveraging techniques such as molecular docking and molecular dynamics, researchers can gain insights into binding modes, interaction energies, and the stability of the protein-ligand complex, thereby accelerating the drug discovery and development pipeline.
Hypothetical Target Selection: Bruton's Tyrosine Kinase (BTK)
Derivatives of imidazo[1,5-a]pyrazine have been investigated as potential inhibitors of Bruton's tyrosine kinase (BTK).[3][4] BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[2][5] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against BTK. Therefore, for the purpose of this guide, BTK will be used as the protein target for all described in silico protocols.
BTK Signaling Pathway
Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK.[4] Activated BTK then phosphorylates downstream targets, including phospholipase C-gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, differentiation, and survival.[2] Inhibition of BTK disrupts this pathway, making it an attractive strategy for therapeutic intervention.
References
Halogenated Pyrazines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Physical Properties, Chemical Reactivity, and Biological Significance
Halogenated pyrazines are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of halogen atoms onto the pyrazine ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and reactivity. This modulation of properties makes halogenated pyrazines versatile building blocks in the design and synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of key halogenated pyrazines, detailed experimental protocols for their synthesis and functionalization, and an exploration of their biological significance.
Physical and Chemical Properties
The physical and chemical properties of halogenated pyrazines are crucial for their application in drug design and synthesis. These properties are summarized in the tables below.
Physical Properties
A compilation of the key physical properties of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodopyrazine is presented in Table 1. These properties are essential for predicting the behavior of these compounds in various chemical and biological systems.
| Property | 2-Fluoropyrazine | 2-Chloropyrazine | 2-Bromopyrazine | 2-Iodopyrazine |
| Molecular Formula | C₄H₃FN₂ | C₄H₃ClN₂ | C₄H₃BrN₂ | C₄H₃IN₂ |
| Molecular Weight | 98.08 g/mol | 114.53 g/mol [1] | 158.98 g/mol [2] | 205.98 g/mol [3] |
| Appearance | Liquid | Colorless to light yellow clear liquid[3] | White to almost white clear liquid[3] | Orange to brown clear liquid[4] |
| Melting Point | - | - | - | - |
| Boiling Point | - | 153-154 °C[1][5][6] | 61 °C / 10 mmHg[3], 183 °C at 760 mmHg[7] | 110 °C / 34 mmHg[4][8] |
| Density | 1.213 g/mL at 25 °C | 1.283 g/mL at 25 °C[1][5][6] | 1.73 g/mL[3], 1.757 g/mL at 25 °C | 2.086 g/mL at 25 °C[8], 2.1 g/mL[4] |
| Refractive Index (n₂₀D) | 1.469 | 1.539[1][5][6] | 1.580[3] | 1.655[8] |
| Solubility | - | Insoluble in water[5][8], Soluble in methanol[5], Soluble in DMSO (50 mg/mL)[9] | Slightly miscible with water | - |
| pKa (Predicted) | - | -1.10 ± 0.10[5][6] | -1.15 ± 0.10 | - |
Table 1: Physical Properties of 2-Halogenated Pyrazines
Spectroscopic Data
The structural elucidation of halogenated pyrazines relies heavily on spectroscopic techniques. Key spectroscopic data are summarized in Table 2.
| Spectroscopy | 2-Fluoropyrazine | 2-Chloropyrazine | 2-Bromopyrazine | 2-Iodopyrazine |
| ¹H NMR | - | Available[10] | - | Available |
| ¹³C NMR | - | Available[11] | Available[2] | Available |
| IR Spectrum | - | Available | - | Available |
| Mass Spectrum | - | Available[12] | - | Available |
Table 2: Spectroscopic Data for 2-Halogenated Pyrazines
Synthesis and Reactivity
Halogenated pyrazines are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond, which allows for a variety of functionalization reactions.
Synthesis of Halogenated Pyrazines
Several methods are employed for the synthesis of halogenated pyrazines.
-
From Aminopyrazines: Fluoropyrazines can be prepared from aminopyrazines via diazotization in fluoroboric acid[8].
-
Halogen Exchange: A common method for synthesizing fluoropyrazines is the halogen exchange (Halex) reaction, where a chloropyrazine is treated with a fluoride salt like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide[8].
-
Direct Halogenation: Direct bromination or chlorination of pyrazine can be achieved at high temperatures[13]. For instance, heating chlorine with pyrazine at 400°C yields 2-chloropyrazine[13].
-
From Hydroxypyrazines: Chloropyrazines can also be prepared from the corresponding hydroxypyrazines.
Key Chemical Reactions
The electron-deficient nature of the pyrazine ring, further enhanced by the presence of a halogen, makes halogenated pyrazines susceptible to nucleophilic aromatic substitution and excellent substrates for transition metal-catalyzed cross-coupling reactions.
The reactivity of 2-halopyrazines towards nucleophilic aromatic substitution generally follows the order F > Cl > Br > I, which is characteristic of SₙAr reactions where the rate-determining step is the nucleophilic attack. Fluoropyrazine is significantly more reactive than chloropyrazine towards nucleophiles[8].
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Fluoropyrazine with Piperidine
This protocol outlines a general procedure for the reaction of 2-fluoropyrazine with a common amine nucleophile.
-
Materials:
-
2-Fluoropyrazine
-
Piperidine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-fluoropyrazine (1.0 equivalent).
-
Dissolve the 2-fluoropyrazine in the anhydrous solvent.
-
Add piperidine (1.1-1.5 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete at room temperature or may require gentle heating.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-chloropyrazine.
-
Materials:
-
2-Chloropyrazine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a reaction vessel, combine 2-chloropyrazine (1.0 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine with Aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
-
Materials:
-
2-Bromopyrazine
-
Aniline
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk techniques glassware
-
-
Procedure:
-
To a dry Schlenk tube, add 2-bromopyrazine (1.0 equivalent), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by the aniline (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling of 2-Iodopyrazine with Phenylacetylene
This protocol describes a general procedure for the Sonogashira coupling.
-
Materials:
-
2-Iodopyrazine
-
Phenylacetylene
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction flask, add 2-iodopyrazine (1.0 equivalent), the palladium catalyst (e.g., 1-5 mol%), and CuI (e.g., 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add phenylacetylene (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Biological Significance and Signaling Pathways
Pyrazine derivatives exhibit a wide range of biological activities, and halogenation can further enhance their potency and pharmacokinetic profiles. Many pyrazine-based compounds have been investigated as inhibitors of various kinases and for their ability to induce apoptosis in cancer cells.
Inhibition of c-Met and VEGFR-2 Signaling
A significant number of pyrazine derivatives have been developed as inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial in tumor growth and angiogenesis[2]. The binding of ligands to these receptors initiates downstream signaling cascades that promote cell proliferation, survival, and migration. Pyrazine-based inhibitors can block these pathways, leading to an anti-cancer effect.
Figure 1: Simplified c-Met/VEGFR-2 signaling pathway and the inhibitory action of halogenated pyrazine derivatives.
Experimental Workflow: Assessment of Apoptosis Induction
The ability of pyrazine derivatives to induce apoptosis is a key indicator of their potential as anticancer agents. A typical workflow to assess apoptosis is outlined below.
Figure 2: Experimental workflow for the assessment of apoptosis induction by a halogenated pyrazine derivative.
Conclusion
Halogenated pyrazines represent a class of compounds with significant potential in drug discovery and materials science. Their tunable physicochemical properties, conferred by the nature and position of the halogen substituent, coupled with their versatile reactivity, make them attractive scaffolds for the development of novel molecules with tailored functions. The synthetic methodologies and biological insights provided in this guide aim to facilitate further research and development in this exciting area of chemistry.
References
- 1. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. 32111-21-0|2-Iodopyrazine|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. 2-IODOPYRAZINE CAS#: 3211-21-0 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chempanda.com [chempanda.com]
- 13. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
The Genesis of a Heterocycle: A Technical Guide to the Discovery and History of Pyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discoveries and historical evolution of pyrazine synthesis, providing a comprehensive resource for understanding the foundational methods that have paved the way for modern applications in pharmaceuticals, flavor chemistry, and materials science. From the pioneering work of the 19th century to contemporary methodologies, this document details the core synthetic strategies, offering experimental protocols, comparative data, and mechanistic insights.
Early Syntheses: The Dawn of Pyrazine Chemistry
The latter half of the 19th century marked the birth of pyrazine synthesis, with several key named reactions laying the groundwork for the field. These classical methods, while sometimes harsh by modern standards, remain fundamental to the conceptual understanding of pyrazine ring formation.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
The first significant synthesis of a pyrazine was reported by Wilhelm Staedel and L. Rügheimer in 1876.[1] This method involves the reaction of an α-halo ketone with an excess of ammonia. The initially formed α-amino ketone undergoes self-condensation to a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.[2]
Materials:
-
2-Chloroacetophenone
-
Aqueous or alcoholic ammonia (excess)
-
Ethanol
-
Oxidizing agent (e.g., copper(II) sulfate, air, or mercury(I) oxide)[2]
Procedure:
-
Formation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol in a reaction vessel. Add an excess of aqueous or alcoholic ammonia. The mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution of the chlorine atom by the amino group.[2]
-
Self-Condensation: The resulting α-amino ketone will begin to spontaneously condense. Heating the reaction mixture can induce the self-condensation of two molecules of the α-amino ketone to form a dihydropyrazine intermediate.[2][3]
-
Oxidation: The dihydropyrazine intermediate is then oxidized to 2,5-diphenylpyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like copper(II) sulfate and heating under reflux.[3][4]
-
Isolation and Purification: Upon completion of the oxidation, the reaction mixture is cooled. The 2,5-diphenylpyrazine product, which is often a solid, may precipitate. The product is collected by filtration and washed with a suitable solvent such as cold ethanol. Further purification can be achieved by recrystallization from ethanol.[3]
The Gutknecht Pyrazine Synthesis (1879)
Shortly after the Staedel-Rugheimer synthesis, Hermann Gutknecht developed a variation in 1879, which is also based on the self-condensation of an α-amino ketone.[1] The key difference in the Gutknecht synthesis lies in the method of preparing the α-amino ketone, which is typically generated in situ from the reduction of an α-oximino ketone.[5][6] This method is considered more versatile for the preparation of substituted pyrazines.[4]
Materials:
-
Starting ketone
-
Nitrous acid (generated in situ from sodium nitrite and a mineral acid)
-
Reducing agent (e.g., zinc in acetic acid, catalytic hydrogenation)[2]
-
Oxidizing agent (e.g., copper(II) sulfate, mercury(I) oxide, or air)[6]
-
Suitable solvent (e.g., ethanol)
Procedure:
-
Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent. Treat the solution with nitrous acid to form the corresponding α-oximino ketone.[2][3]
-
Reduction to α-Amino Ketone: The α-oximino ketone is then reduced to the α-amino ketone. This can be achieved by various methods, including the use of zinc in acetic acid or through catalytic hydrogenation.[2]
-
Dimerization and Oxidation: The α-amino ketone undergoes dimerization to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized to the final pyrazine derivative.[2] The oxidation can be facilitated by the addition of an oxidizing agent like copper(II) sulfate, or in some cases, by exposure to air.[3]
-
Isolation and Purification: The final pyrazine product is isolated and purified using standard laboratory techniques such as distillation or column chromatography.[3]
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-3-phenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2-Chloro-3-phenylpyrazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis begins with the preparation of the precursor, 3-phenylpyrazin-2(1H)-one, through the condensation of an α-aminoamide with a 1,2-dicarbonyl compound. The subsequent chlorination of this intermediate yields the final product. This application note includes detailed experimental procedures, stoichiometric data, and workflow visualizations to ensure reliable and reproducible results in a laboratory setting.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their unique chemical properties make them valuable scaffolds in medicinal chemistry. Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules, enabling the introduction of the phenylpyrazine moiety and allowing for further functionalization at the chloro-position. The reliable synthesis of this intermediate is therefore a critical step in the discovery and development of new therapeutic agents. This protocol details a robust and well-documented pathway for its preparation.
Overall Reaction Scheme
The synthesis of this compound is achieved in two primary steps:
Step 1: Synthesis of 3-Phenylpyrazin-2(1H)-one This step involves the formation of phenylglycinamide hydrochloride from benzaldehyde, followed by its condensation with glyoxal to form the pyrazinone ring.[1]
Step 2: Chlorination of 3-Phenylpyrazin-2(1H)-one The intermediate 3-phenylpyrazin-2(1H)-one is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the target compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylpyrazin-2(1H)-one
This procedure is adapted from a known method for synthesizing 2-hydroxypyrazines.[1][2] It proceeds via the formation of an α-aminoamide intermediate, which is then cyclized with glyoxal.
Part A: Preparation of Phenylglycinamide Hydrochloride Intermediate [1]
-
Reaction Setup: In a well-ventilated fume hood, prepare a solution of potassium cyanide (0.3 mol) and ammonium chloride (0.3 mol) in 100 mL of water in a flask equipped with a magnetic stirrer.
-
Addition of Benzaldehyde: To the stirred solution, add a solution of benzaldehyde (0.3 mol) in 100 mL of methanol.
-
Reaction: Stir the resulting mixture vigorously at 25°C for 6 hours. An oil layer will form.
-
Extraction: Separate the oil layer and dissolve it in methylene chloride. Wash the organic solution with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a brown oil (α-aminophenylacetonitrile).
-
Hydrolysis: Carefully add 150 mL of concentrated hydrochloric acid to the oil and stir for 1 hour at 45°C. This will precipitate the phenylglycinamide hydrochloride.
Part B: Condensation and Cyclization [1]
-
Dissolution: Collect the phenylglycinamide hydrochloride precipitate and dissolve it in 120 mL of water. Stir the solution and cool it to 2°C in an ice bath.
-
Addition of Glyoxal: Add a 40% aqueous solution of glyoxal (4.8 g, 0.03 mol) to the cooled solution.
-
Base Addition: Slowly add 6.0 mL of 10 N sodium hydroxide dropwise, ensuring the temperature remains at 2°C.
-
Reaction: Stir the reaction mixture for 5 hours at 2°C.
-
Isolation and Purification: Filter the mixture. Acidify the filtrate to a pH of 6 with 3.0 mL of 10 N hydrochloric acid. The product, 3-phenylpyrazin-2(1H)-one, will precipitate.
-
Final Product: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
This procedure employs a standard method for the conversion of a hydroxypyrazine (or its pyrazinone tautomer) to a chloropyrazine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 3-phenylpyrazin-2(1H)-one (1.0 eq).
-
Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, approx. 5-10 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a fume hood.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until it is slightly alkaline. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Presentation
The following tables summarize the stoichiometry for the described protocols. Yields are theoretical and actual yields may vary depending on experimental conditions.
Table 1: Stoichiometry for the Synthesis of 3-Phenylpyrazin-2(1H)-one (from Phenylglycinamide HCl)
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Molar Ratio |
| Phenylglycinamide HCl | 186.64 | 0.03 | ~5.6 g | 1.0 |
| Glyoxal (40% aq.) | 58.04 | 0.03 | 4.8 g | 1.0 |
| Sodium Hydroxide (10 N) | 40.00 | 0.06 | 6.0 mL | 2.0 |
| Product: | ||||
| 3-Phenylpyrazin-2(1H)-one | 172.18 | 0.03 (Theor.) | 5.17 g (Theor.) | 1.0 (Theor.) |
Table 2: Stoichiometry for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Molar Ratio |
| 3-Phenylpyrazin-2(1H)-one | 172.18 | 1.0 | 1.0 eq | 1.0 |
| Phosphorus Oxychloride | 153.33 | 5.0 - 10.0 | 5.0 - 10.0 eq | 5.0 - 10.0 |
| Product: | ||||
| This compound | 190.63 | 1.0 (Theor.) | 1.0 eq (Theor.) | 1.0 (Theor.) |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the key reaction stages.
Caption: Overall workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Chloro-3-phenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, has become indispensable in the synthesis of biaryls, a structural motif prevalent in many pharmaceuticals and functional materials.
Pyrazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds. The functionalization of the pyrazine core via cross-coupling reactions allows for the synthesis of diverse libraries of compounds for screening and lead optimization. This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 2-Chloro-3-phenylpyrazine with various arylboronic acids to synthesize 2-aryl-3-phenylpyrazines. These products serve as valuable scaffolds for the development of new therapeutic agents.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or a round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If using a solid catalyst and ligand, they can be added at the beginning with the other solids. If using a solution, add it via syringe. Degas the resulting mixture by bubbling the inert gas through it for another 10-15 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 2-aryl-3-phenylpyrazine product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the Suzuki coupling of this compound with various arylboronic acids, showcasing the scope of the reaction. Please note that these are generalized conditions and yields may vary depending on the specific experimental setup and optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 18 | 88 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 14 | 82 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 89 |
Visualizations
Diagram of the Suzuki Coupling Experimental Workflow:
Caption: A flowchart illustrating the key steps in a typical Suzuki coupling experiment.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis of 2-Chloro-3-phenylpyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-Chloro-3-phenylpyrazine, a key intermediate in the development of various biologically active compounds. The synthesis is presented as a two-step process, commencing with the formation of a 3-phenyl-2(1H)-pyrazinone intermediate, followed by its subsequent chlorination.
I. Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the construction of the pyrazinone ring system, followed by a deoxychlorination reaction to introduce the chlorine atom at the 2-position.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 3-Phenyl-2(1H)-pyrazinone
This protocol is based on the general principle of constructing 2(1H)-pyrazinones from acyclic precursors. One common method involves the condensation of an α-amino ketone with a glyoxylic acid derivative, followed by cyclization.
Materials:
-
α-Aminoacetophenone hydrochloride
-
Ethyl glyoxylate
-
Sodium acetate
-
Ethanol
-
Acetic acid
Procedure:
-
To a solution of α-aminoacetophenone hydrochloride (1 equivalent) in a mixture of ethanol and water, add sodium acetate (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl glyoxylate (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-phenyl-2(1H)-pyrazinone, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Caption: Experimental workflow for the synthesis of 3-Phenyl-2(1H)-pyrazinone.
Step 2: Synthesis of this compound
This protocol describes the conversion of the 3-phenyl-2(1H)-pyrazinone intermediate to the final product, this compound, using a standard chlorinating agent. The conversion of hydroxypyrazines (the tautomeric form of pyrazinones) to chloropyrazines is a well-established transformation.
Materials:
-
3-Phenyl-2(1H)-pyrazinone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or another high-boiling inert solvent)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 3-phenyl-2(1H)-pyrazinone (1 equivalent) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise to the suspension at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (around 110 °C).
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the synthesis of this compound.
III. Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound derivatives. Please note that yields can vary depending on the specific substrates and reaction conditions.
| Step | Product | Starting Materials | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | 3-Phenyl-2(1H)-pyrazinone | α-Aminoacetophenone HCl, Ethyl glyoxylate | 4-8 | Reflux | 70-85 |
| 2 | This compound | 3-Phenyl-2(1H)-pyrazinone, POCl₃ | 2-4 | 110 | 60-75 |
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₇ClN₂ |
| Molecular Weight | 190.63 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| ¹H NMR (CDCl₃, δ) | 8.35 (d, 1H), 8.15 (d, 1H), 7.80-7.90 (m, 2H), 7.45-7.55 (m, 3H) |
| ¹³C NMR (CDCl₃, δ) | 150.2, 145.8, 143.5, 142.1, 136.5, 130.1, 129.0, 128.8 |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
IV. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 2-Chloro-3-phenylpyrazine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-phenylpyrazine is a versatile heterocyclic compound that serves as a valuable starting material in the synthesis of a diverse array of complex organic molecules. The presence of a reactive chlorine atom on the electron-deficient pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and a suitable substrate for various palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the facile introduction of a wide range of functional groups, enabling the construction of novel compounds with significant potential in medicinal chemistry and materials science. Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this compound a key scaffold in drug discovery programs.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Key Synthetic Applications
The primary applications of this compound as a building block involve the displacement of the chloro group to form new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chlorine atom for nucleophilic attack. This allows for the direct substitution of the chlorine with various nucleophiles, such as amines, alkoxides, and thiolates, under relatively mild conditions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds. These reactions offer a broad substrate scope and functional group tolerance.
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
Sonogashira Coupling: For the synthesis of aryl alkynes.
Data Presentation: Biological Activity of Phenylpyrazine Derivatives
Derivatives synthesized from this compound and related scaffolds have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[2] Below is a summary of the in vitro potency of representative pyrazine and related heterocyclic derivatives against various cancer cell lines and kinases.
| Compound Class | Target | Cell Line/Kinase | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine Derivatives | PI3Kα | PI3Kα Kinase | 1.25 | [3] |
| Imidazo[1,2-a]pyrazine Derivatives | Cancer Cells | A549 (Lung) | 6.39 | [3] |
| Imidazo[1,2-a]pyrazine Derivatives | Cancer Cells | PC-3 (Prostate) | >20 | [3] |
| Imidazo[1,2-a]pyrazine Derivatives | Cancer Cells | MCF-7 (Breast) | >20 | [3] |
| Triazine Derivatives | PI3Kα | PI3Kα Kinase | 0.0318 | [2] |
| Triazine Derivatives | PI3Kδ | PI3Kδ Kinase | 0.0154 | [2] |
| Triazine Derivatives | Cancer Cells | A2780 (Ovarian) | 0.89 | [2] |
| Triazine Derivatives | Cancer Cells | MCF7 (Breast) | 1.45 | [2] |
Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be anhydrous and reagents of high purity. Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 2-(Morpholino)-3-phenylpyrazine
This protocol describes the reaction of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and anhydrous DMF (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(morpholino)-3-phenylpyrazine.
Protocol 2: Suzuki-Miyaura Coupling - Synthesis of 2-Phenyl-3-(p-tolyl)pyrazine
This protocol details the palladium-catalyzed coupling of this compound with 4-methylphenylboronic acid.[4]
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium Carbonate (K2CO3)
-
1,4-Dioxane
-
Water, degassed
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 1,4-dioxane (1 mL).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-phenyl-3-(p-tolyl)pyrazine.
Protocol 3: Buchwald-Hartwig Amination - Synthesis of N-Phenyl-3-phenylpyrazin-2-amine
This protocol describes the palladium-catalyzed amination of this compound with aniline.[5][6]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a Schlenk tube, add Pd2(dba)3 (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL), followed by aniline (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain N-phenyl-3-phenylpyrazin-2-amine.
Protocol 4: Sonogashira Coupling - Synthesis of 2-(Phenylethynyl)-3-phenylpyrazine
This protocol outlines the coupling of this compound with phenylacetylene.[7][8]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate) to give 2-(phenylethynyl)-3-phenylpyrazine.
Visualizations
Synthetic Workflow for Derivatization of this compound
Caption: General synthetic routes from this compound.
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
Drug Discovery Workflow
Caption: A typical drug discovery workflow.
References
- 1. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Chloro-3-phenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key chemical transformations involving 2-Chloro-3-phenylpyrazine, a versatile building block in medicinal chemistry and organic synthesis. The protocols are based on established methodologies for cross-coupling and nucleophilic substitution reactions, offering a robust starting point for the synthesis of diverse phenylpyrazine derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position.
Reaction Principle
The reaction involves the palladium-catalyzed coupling of this compound with an organoboron compound, typically a boronic acid or its ester derivative. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the chloro-pyrazine, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2][3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a specialized palladium catalyst[4]
-
Degassed water
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[1][3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.[2][3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2][7]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High (not specified) | [3] |
| Pd(II) ONO pincer complex | K₂CO₃ | Toluene/H₂O | 100 | Not specified | Superior activity | [1][4] |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | Not specified | Substrate dependent | [6] |
| Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | Not specified | 74 | [8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This method is instrumental for synthesizing N-aryl and N-heteroaryl amines from this compound.
Reaction Principle
The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[9][10][11]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[10][12][13]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)[12]
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (e.g., NaOt-Bu, 1.2-2.0 eq).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the amine (1.1-1.5 eq) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the appropriate temperature (typically 80-110 °C) for the required time (usually 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Quantitative Data Summary: Buchwald-Hartwig Amination Conditions
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Reactivity Notes | Reference |
| TrixiePhos | t-BuOLi | Toluene | Not specified | Not specified | Good for coupling with carbazole | [12] |
| XPhos / t-BuXPhos | t-BuONa | Toluene | Not specified | Not specified | Effective for various secondary amines | [12] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 | 16 | General conditions for aryl halides | [10] |
| Pd catalyst | K₃PO₄ or Cs₂CO₃ | Not specified | Higher temp | Longer time | Weaker bases may require more forcing conditions | [1] |
Nucleophilic Substitution with Hydrazine
This compound can undergo nucleophilic aromatic substitution, for instance, with hydrazine, to form key intermediates for the synthesis of biologically active compounds.[14]
Reaction Principle
The electron-withdrawing pyrazine ring facilitates the displacement of the chloride ion by a nucleophile like hydrazine. The reaction typically proceeds by heating the reactants in a suitable solvent.
Caption: Pathway for the synthesis of 2-Hydrazinyl-3-phenylpyrazine.
Experimental Protocol: Synthesis of 2-Hydrazinyl-3-phenylpyrazine
This protocol is adapted from the synthesis of related 2-chloro-3-hydrazinopyrazine derivatives.[14]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve this compound (0.5 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (excess, e.g., 2-5 equivalents) to the solution.
-
Reaction: Reflux the mixture for a specified time (monitor by TLC for completion).
-
Work-up: Cool the reaction mixture. A solid product may precipitate. If so, filter the solid and wash with cold ethanol. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Further Reactions: Synthesis of Schiff-Bases
The resulting 2-hydrazinyl-3-phenylpyrazine is a key intermediate for synthesizing Schiff-bases through condensation with various aldehydes.[14]
General Procedure for Schiff-Base Formation:
-
In a flask, combine 2-hydrazinyl-3-phenylpyrazine (0.5 mmol) and the desired aldehyde (0.5 mmol) in ethanol (15 mL).[14]
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to allow the Schiff-base product to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry.
Characterization Data for 2-Chloro-3-hydrazinopyrazine Derivatives
The following table summarizes characterization data for Schiff-base derivatives synthesized from a related 2-chloro-3-hydrazinopyrazine core, which can serve as a reference for expected spectral features.[14]
| Compound | Yield (%) | M.p. (°C) | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |
| CHP1 | 87 | 196-198 | 3248 (N-H), 1647 (C=N), 1242 (C-O), 610 (C-Cl) | 8.58 (s, 1H, NH), 8.07 (s, 1H, CH), 3.86 (s, 3H, OCH₃) |
| CHP3 | 89 | 210-215 | 3420 (N-H), 3291 (O-H), 1666 (C=N), 689 (C-Cl) | 10.77 (s, 1H, NH), 9.59 (s, 1H, OH), 8.43 (s, 1H, CH) |
| CHP5 | 92 | 201-204 | 3207 (N-H), 1647 (C=N), 707 (C-Cl) | 10.92 (s, 1H, NH), 8.50 (s, 1H, CH), 8.26 (s, 1H, CH) |
CHP1: (E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine CHP3: (E)-3-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol CHP5: (E)-2-chloro-3-(2-(4-chlorobenzylidene)hydrazineyl)pyrazine
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-Chloro-3-phenylpyrazine via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-3-phenylpyrazine is a key heterocyclic intermediate in the synthesis of various pharmaceutical agents.[1][2][3] The pyrazine ring is a vital scaffold in numerous clinically used drugs, highlighting its importance in medicinal chemistry and drug design.[1][3] Achieving high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the reliability of subsequent biological assays. Flash column chromatography is a widely employed and efficient technique for the purification of organic compounds on a preparative scale.[4] This application note provides a detailed protocol for the purification of this compound using silica gel flash column chromatography.
Logical Relationship: Role in Drug Discovery
Caption: Role of this compound in the drug discovery pipeline.
Experimental Protocol
This protocol outlines the purification of this compound from a crude reaction mixture using flash column chromatography. The primary goal is to remove unreacted starting materials and byproducts.
Materials and Equipment
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Dichloromethane (ACS Grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Preliminary Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, this compound, and show good separation from impurities.[5][6]
-
Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the spots under a UV lamp.
-
The optimal mobile phase for the column will be the one that gives the desired Rf for this compound.
Column Preparation (Wet Packing Method)
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[4]
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[6]
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the silica gel. Do not let the solvent level drop below the top layer of sand.[4]
Sample Loading (Dry Loading Method)
For products that are not highly soluble in the eluting solvent, dry loading is recommended.[7][8]
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel (e.g., 2-3 g) to the solution.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[7][8]
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
Elution and Fraction Collection
A gradient elution is often effective for separating compounds with close Rf values.[8]
-
Begin elution with the low-polarity solvent system determined by TLC (e.g., 98:2 hexane:ethyl acetate).
-
Apply gentle air pressure to achieve a steady flow rate (approximately 2 inches of solvent level decrease per minute).[6]
-
Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds.
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
Isolation of Pure Compound
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, or melting point analysis.
Data Presentation
The following tables summarize the expected results from the purification of 1.0 g of crude this compound.
Table 1: TLC Analysis for Solvent System Optimization
| Hexane:Ethyl Acetate Ratio | Rf of this compound | Rf of Major Impurity | Separation |
| 98:2 | 0.15 | 0.25 | Poor |
| 95:5 | 0.30 | 0.45 | Good |
| 90:10 | 0.45 | 0.60 | Fair |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 40 mm x 300 mm |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (from 98:2 to 90:10) |
| Sample Loading | 1.0 g crude material (dry loaded) |
| Fraction Volume | 20 mL |
Table 3: Purification Results
| Parameter | Before Purification | After Purification |
| Mass | 1.0 g | 0.82 g |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 82% |
| Appearance | Brownish solid | White crystalline solid |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using flash column chromatography. By following this procedure, researchers can achieve high purity of this important synthetic intermediate, which is crucial for its application in drug discovery and development. The use of preliminary TLC analysis and a gradient elution strategy are key to achieving efficient separation and high yields.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry-ZCPC [en.zcpc.net]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
Application Notes and Protocols for Recrystallization of Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the purification of pyrazine compounds using recrystallization techniques. The information presented is intended to assist researchers in obtaining high-purity pyrazine derivatives essential for various applications, including drug discovery and development.
Introduction to Recrystallization of Pyrazines
Recrystallization is a fundamental technique for the purification of solid organic compounds. For pyrazine derivatives, which are often synthesized for pharmaceutical applications, achieving high purity is critical. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the pyrazine compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.
Pyrazine and its derivatives are heterocyclic aromatic compounds with a wide range of applications, notably in the pharmaceutical and flavor industries. The polarity of pyrazine compounds can vary significantly based on their substituents, influencing the choice of an appropriate recrystallization solvent. Generally, pyrazines are moderately polar and can form hydrogen bonds, affecting their solubility in polar solvents like water and alcohols. Their solubility in water tends to increase with temperature, a key factor for successful aqueous recrystallization.
Data Presentation: Solubility of Pyrazine Derivatives
The selection of a suitable solvent is the most critical step in developing a recrystallization protocol. The ideal solvent should dissolve the pyrazine compound sparingly at room temperature but have high solubility at an elevated temperature. The following table summarizes solubility data for pyrazinamide, a key anti-tuberculosis drug, in various organic solvents at different temperatures. This data can serve as a starting point for selecting solvents for other pyrazine derivatives with similar polarities.
| Solvent | Temperature (°C) | Solubility (mole fraction x 10³) |
| Methanol | 25 | 13.5 |
| 30 | 16.2 | |
| 35 | 19.4 | |
| 40 | 23.2 | |
| Ethanol | 25 | 4.8 |
| 30 | 5.9 | |
| 35 | 7.3 | |
| 40 | 8.9 | |
| Acetone | 25 | 2.9 |
| 30 | 3.6 | |
| 35 | 4.5 | |
| 40 | 5.6 | |
| Ethyl Acetate | 25 | 1.1 |
| 30 | 1.4 | |
| 35 | 1.8 | |
| 40 | 2.3 | |
| Water | 25 | 8.1 |
| 30 | 9.9 | |
| 35 | 12.1 | |
| 40 | 14.7 |
Data for Pyrazinamide, adapted from a study on its thermodynamic properties.
For other pyrazine derivatives, qualitative solubility tests are recommended to identify a suitable solvent. General guidelines for solvent selection include:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Suitable for more polar pyrazine derivatives, especially those with hydrogen bond donor/acceptor groups.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Can be effective for a wide range of pyrazine compounds of intermediate polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Generally used for nonpolar pyrazine derivatives. Benzene has been specifically noted for recrystallizing 2-aminopyrazine.
-
Solvent Mixtures: A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed when a suitable single solvent cannot be identified. Common mixtures include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
Experimental Protocols
The following are generalized protocols for the recrystallization of pyrazine compounds. The specific solvent, volumes, and temperatures should be optimized for each specific compound.
Protocol 1: Single-Solvent Recrystallization
This is the most common and straightforward recrystallization method, suitable when a solvent is found that dissolves the pyrazine compound well at high temperatures but poorly at low temperatures.
Materials:
-
Crude pyrazine compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude pyrazine compound into an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the selected solvent to its boiling point.
-
Add a small portion of the hot solvent to the flask containing the crude solid. Stir and heat the mixture on the hot plate.
-
Continue to add small portions of the hot solvent until the pyrazine compound is completely dissolved. Add a slight excess of solvent (1-2%) to ensure the solution remains unsaturated at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent that readily dissolves the pyrazine compound and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.
Materials:
-
Crude pyrazine compound
-
"Good" solvent (e.g., ethanol, acetone)
-
"Poor" solvent (e.g., water, hexane)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Dissolve the crude pyrazine compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 7-9 from the Single-Solvent Recrystallization protocol, using the solvent mixture or the poor solvent for washing the crystals.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Pyrazine Compound Purification
The following diagram illustrates a general workflow for the synthesis and purification of a pyrazine compound, culminating in the recrystallization step.
Caption: General workflow for pyrazine synthesis and purification.
Signaling Pathway Inhibition by a Pyrazine Compound
Several pyrazine-based small molecules have been developed as inhibitors of protein kinases and phosphatases, which are key targets in cancer therapy. The diagram below illustrates the inhibition of the SHP2 protein tyrosine phosphatase signaling pathway by a hypothetical pyrazine-based drug. SHP2 is involved in cell growth and proliferation pathways, and its inhibition is a promising anti-cancer strategy.
Application Notes & Protocols for the Analytical Characterization of 2-Chloro-3-phenylpyrazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the analytical methodologies for the complete characterization of 2-Chloro-3-phenylpyrazine. The protocols detailed herein cover chromatographic, spectroscopic, and thermal analysis techniques essential for confirming the identity, purity, and stability of this compound. All quantitative data is presented in standardized tables for clarity and comparative purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a fundamental technique for determining the purity of this compound and quantifying any related impurities. Its high resolution and sensitivity are ideal for separating the target compound from starting materials, by-products, and degradation products.[1][2]
Logical Workflow for HPLC Analysis
Caption: Workflow for purity analysis of this compound by HPLC.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade)
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary
| Parameter | Expected Value | Specification |
| Retention Time (RT) | Approx. 12.5 min | ± 0.2 min |
| Purity (by Area %) | > 99.0% | ≥ 98.5% |
| Relative Standard Deviation (RSD) | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.01% | Reportable |
| Limit of Quantitation (LOQ) | ~0.03% | Reportable |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile components. It is particularly useful for confirming the molecular weight of this compound and identifying any trace impurities that may not be resolved by HPLC.[3][4]
Experimental Protocol
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
Chemicals and Reagents:
-
Dichloromethane (GC Grade) or Ethyl Acetate (GC Grade)
-
Helium (99.999% purity)
-
This compound sample.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
-
Sample Preparation:
-
Dissolve the sample in Dichloromethane to a concentration of approximately 100 µg/mL.
-
Vortex to ensure complete dissolution.
-
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₀H₇ClN₂ | |
| Molecular Weight | 190.63 g/mol | |
| Retention Time (RT) | Approx. 15.8 min | Dependent on exact column and conditions |
| Molecular Ion (M⁺) | m/z 190 | Isotope peak for ³⁷Cl at m/z 192 (~32% of M⁺) |
| Key Fragment Ions | m/z 155, 128, 77 | [M-Cl]⁺, [M-C₂H₂N]⁺, [C₆H₅]⁺ |
Spectroscopic Characterization
Spectroscopic methods are essential for the unequivocal structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence and connectivity of atoms within the molecule.[5]
Experimental Protocol
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[5]
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.
Expected Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 8.4 - 8.6 | Doublet | 1H | Pyrazine-H |
| 8.2 - 8.4 | Doublet | 1H | Pyrazine-H | |
| 7.6 - 7.8 | Multiplet | 2H | Phenyl-H (ortho) | |
| 7.3 - 7.5 | Multiplet | 3H | Phenyl-H (meta, para) | |
| ¹³C NMR | ~155 | Singlet | - | Pyrazine C-Cl |
| ~150 | Singlet | - | Pyrazine C-Ph | |
| ~143 | Singlet | - | Pyrazine CH | |
| ~141 | Singlet | - | Pyrazine CH | |
| ~135 | Singlet | - | Phenyl C (ipso) | |
| ~130 | Singlet | - | Phenyl CH | |
| ~129 | Singlet | - | Phenyl CH | |
| ~128 | Singlet | - | Phenyl CH |
Note: The exact chemical shifts are predictive and may vary slightly.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[5]
Experimental Protocol
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.
-
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyrazine & Phenyl) |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic Rings |
| ~1170 | C-N Stretch | Aromatic Amine |
| 850 - 750 | C-Cl Stretch | Aryl Halide |
| 770 - 730 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |
Thermal Analysis
Application: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.[6][7][8]
Overall Analytical Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of a substance.
Experimental Protocol
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic pan (for TGA).
-
TGA Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 550 °C at a rate of 10 °C/min.[6]
-
-
DSC Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 200 °C at a rate of 10 °C/min.
-
Quantitative Data Summary
| Parameter | Method | Expected Value | Notes |
| Melting Point (Tₒₙₛₑₜ) | DSC | ~ 50 - 60 °C | Characterized by a sharp endothermic peak.[6] |
| Decomposition Temperature (T₅% weight loss) | TGA | > 150 °C | Indicates good thermal stability at room temperature.[6] |
| Residual Mass @ 500 °C | TGA | < 1.0% | Shows complete decomposition/volatilization. |
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide (Journal Article) | OSTI.GOV [osti.gov]
- 8. Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones [mdpi.com]
Application Notes and Protocols: 2-Chloro-3-phenylpyrazine in the Synthesis of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of pyrazine derivatives, with a focus on compounds structurally related to 2-chloro-3-phenylpyrazine, in the synthesis of acetylcholinesterase (AChE) inhibitors. These compounds are of significant interest in the development of therapeutic agents for Alzheimer's disease.
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the concentration of acetylcholine in the synaptic cleft, thereby compensating for the loss of cholinergic neurons.[1][2] Pyrazine-containing compounds have emerged as a promising class of AChE inhibitors due to their versatile biological activities.[3] This document outlines the synthesis of potent AChE inhibitors derived from a 2-chloro-3-substituted pyrazine core, their biological evaluation, and relevant experimental protocols.
Synthesis of Pyrazine-Based Acetylcholinesterase Inhibitors
While direct synthesis from this compound is not extensively documented in readily available literature for AChE inhibitors, a closely related analog, 2-chloro-3-hydrazinopyrazine, serves as a valuable starting material for the synthesis of potent AChE inhibitors. The following protocol is adapted from the synthesis of a series of 2-chloro-3-hydrazinopyrazine derivatives (CHP1-5).[3]
Synthetic Workflow
Caption: Synthetic workflow for pyrazine-based AChE inhibitors.
Experimental Protocol: Synthesis of 2-chloro-3-hydrazinopyrazine Derivatives (CHP1-5)[3]
-
Reaction Setup: To a 50-mL round-bottom flask, add 2-chloro-3-hydrazinopyrazine (0.5 mmol), a selected formyl derivative (0.5 mmol), absolute ethanol (15 mL), and a catalytic amount of glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux with constant stirring for 7 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (6:4).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: The chemical structures and purity of the synthesized compounds are confirmed using infrared (IR) spectroscopy, proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR), and elemental analysis.
Biological Evaluation: Acetylcholinesterase Inhibition Assay
The inhibitory activity of the synthesized compounds against AChE is determined using the spectrophotometric method developed by Ellman.[2]
Experimental Workflow for AChE Inhibition Screening
Caption: Workflow for AChE inhibition screening using Ellman's method.
Detailed Protocol: Ellman's Method for AChE Inhibition Assay[2]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Synthesized test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a 10 mM solution of DTNB in Tris-HCl buffer.
-
Prepare a 200 mM solution of ATCI in Tris-HCl buffer.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in Tris-HCl buffer.
-
-
Assay in 96-well Plate:
-
To each well, add 1710 µL of 50 mM Tris-HCl buffer (pH 8.0).
-
Add 250 µL of the test compound solution at various concentrations.
-
Add 10 µL of 6.67 U/mL AChE solution.
-
Add 20 µL of 10 mM DTNB solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of 200 mM ATCI to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at intervals of 10 seconds for 3 minutes using a microplate reader.
-
Blank: A blank reaction should be performed using buffer instead of the enzyme solution.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data
The following table summarizes the AChE inhibitory activity of the synthesized 2-chloro-3-hydrazinopyrazine derivatives (CHP1-5), with Donepezil used as a standard reference drug.[3]
| Compound | Substituent on Formyl Group | IC50 (µM)[3] |
| CHP1 | 2-hydroxy-3-methoxy-phenyl | > 50 |
| CHP2 | 4-chloro-phenyl | 15.8 |
| CHP3 | 4-methoxy-phenyl | 11.2 |
| CHP4 | 2-hydroxy-phenyl | 3.76 |
| CHP5 | 3-hydroxy-phenyl | 4.2 |
| Donepezil | - | 0.53 |
Signaling Pathway in Alzheimer's Disease
AChE inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway, which is significantly impaired in Alzheimer's disease. The following diagram illustrates the role of AChE and its inhibition in the context of Alzheimer's pathology.
Caption: Role of AChE in cholinergic signaling and its inhibition.
Conclusion
Derivatives of 2-chloro-3-substituted pyrazines represent a promising scaffold for the development of novel acetylcholinesterase inhibitors. The synthetic route is straightforward, and the resulting compounds exhibit significant inhibitory activity. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new pyrazine-based compounds as potential therapeutic agents for Alzheimer's disease. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these inhibitors.
References
- 1. Synthesis and activities of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloro-3-phenylpyrazine in Agrochemical Research
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. phcog.com [phcog.com]
- 6. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-phenylpyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Chloro-3-phenylpyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: A widely employed and effective method is a two-step synthesis. The first step involves the condensation of a 1,2-dicarbonyl compound, such as phenylglyoxal, with a 1,2-diamine, like glycinamide, to form the intermediate 3-phenylpyrazin-2-ol. The subsequent step is the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: I am experiencing a low yield in the first step (condensation to 3-phenylpyrazin-2-ol). What are the likely causes and how can I improve it?
A2: Low yields in the condensation step can often be attributed to several factors. Systematically troubleshooting these can help improve your results.[1] Potential causes include the purity of your starting materials, suboptimal reaction conditions such as temperature and reaction time, and the choice of solvent and base.[1] It is also crucial to ensure the correct stoichiometry of the reactants.
Q3: The chlorination of 3-phenylpyrazin-2-ol is not proceeding to completion. What can I do?
A3: Incomplete chlorination can be a common issue. Ensure that your 3-phenylpyrazin-2-ol intermediate is sufficiently pure and dry, as residual water can quench the chlorinating agent. Using a slight excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), can drive the reaction to completion. Additionally, optimizing the reaction temperature and time is crucial; these reactions often require heating under reflux for several hours.[2] The use of a base, such as pyridine or triethylamine, can also facilitate the reaction.
Q4: I am observing significant side product formation. How can I minimize this?
A4: The formation of side products can be minimized by carefully controlling the reaction conditions. For the condensation step, this includes maintaining the optimal temperature and reaction time to prevent polymerization or degradation of the reactants and product. In the chlorination step, controlling the temperature and the rate of addition of the chlorinating agent can prevent over-chlorination or other side reactions. Analyzing the byproducts using techniques like NMR or GC-MS can help in understanding the competing reaction pathways and in refining the reaction conditions to favor the desired product.[1]
Q5: What are the best practices for purifying the final this compound product?
A5: Purification of this compound typically involves several steps. After the reaction is complete, the excess chlorinating agent is carefully quenched. The crude product can then be isolated by extraction. For further purification, column chromatography using silica gel is a versatile and effective method.[1] The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent can also be employed to obtain a highly pure solid product.[1]
Troubleshooting Guides
Issue 1: Low Yield in 3-Phenylpyrazin-2-ol Synthesis (Condensation Step)
| Potential Cause | Troubleshooting Action |
| Impure Reactants | Verify the purity of phenylglyoxal and glycinamide using appropriate analytical techniques (e.g., NMR, melting point). Recrystallize or purify starting materials if necessary. |
| Incorrect Stoichiometry | Carefully measure and ensure the correct molar ratios of the reactants. |
| Suboptimal Temperature | Experiment with a range of temperatures. For many condensations, starting at a lower temperature and gradually warming to room temperature or gentle heating can be effective. |
| Inefficient Base | The choice and amount of base are critical. Common bases include sodium hydroxide or potassium hydroxide. Ensure the base is fresh and added in the correct proportion. |
| Inappropriate Solvent | Methanol or aqueous methanol are commonly used. Ensure the solvent is of appropriate grade and volume to facilitate the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, consider extending the reaction time. |
Issue 2: Inefficient Chlorination of 3-Phenylpyrazin-2-ol
| Potential Cause | Troubleshooting Action |
| Presence of Water | Ensure the 3-phenylpyrazin-2-ol intermediate is thoroughly dried before the chlorination step. Use anhydrous solvents and handle reagents under an inert atmosphere if necessary. |
| Inactive Chlorinating Agent | Use fresh or properly stored phosphorus oxychloride (POCl₃). Consider using a slight excess to ensure complete conversion. A mixture of POCl₃ and PCl₅ can also be a more robust chlorinating agent.[3] |
| Suboptimal Temperature | Most chlorinations with POCl₃ require heating. Refluxing for an adequate duration is common. Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Inefficient Quenching | The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice-water. Incomplete quenching can lead to product degradation during workup. |
| Product Hydrolysis during Workup | After quenching, neutralize the acidic solution promptly. Diluting the reaction mixture with an organic solvent before adding water and keeping the mixture cool can minimize hydrolysis of the chloro-product back to the hydroxy-intermediate.[4] |
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Pyrazine Derivatives (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range | Reference |
| Condensation | |||||
| Base | NaOH | KOH | Triethylamine | 50-70% | General Pyrazine Synthesis |
| Solvent | Methanol | Ethanol | Aqueous Methanol | [1] | |
| Temperature | 0 °C to RT | Reflux | 50 °C | ||
| Chlorination | |||||
| Chlorinating Agent | POCl₃ | POCl₃/PCl₅ | SOCl₂ | 70-90% | [2][3] |
| Temperature | Reflux | 100 °C | Reflux | [2] | |
| Additive | None | Pyridine | DMF (catalytic) | [5] |
Note: The expected yield ranges are illustrative and based on analogous reactions. Actual yields for this compound may vary and should be optimized for your specific experimental setup.
Experimental Protocols
Step 1: Synthesis of 3-Phenylpyrazin-2-ol
Materials:
-
Phenylglyoxal monohydrate
-
Glycinamide hydrochloride
-
Sodium hydroxide
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve glycinamide hydrochloride in a minimal amount of water.
-
Add a solution of sodium hydroxide in methanol to the flask while stirring in an ice bath.
-
Slowly add a solution of phenylglyoxal monohydrate in methanol to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
The precipitated product, 3-phenylpyrazin-2-ol, can be collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
Materials:
-
3-Phenylpyrazin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the dried 3-phenylpyrazin-2-ol.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A small amount of pyridine can be added as a catalyst.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Synthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. WO2017168401A1 - Process for the preparation of diphenylpyrazine derivatives - Google Patents [patents.google.com]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for Chloropyridines
This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of chloropyridines.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my Suzuki coupling reaction with a chloropyridine resulting in a low yield or failing completely?
A1: Low or no product formation is a common challenge when working with chloropyridines.[1] This is often due to a combination of factors:
-
Substrate Reactivity: The Carbon-Chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult and often the rate-limiting step.[1][2][3]
-
Catalyst Deactivation (The '2-Pyridyl Problem'): The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and inhibiting its catalytic activity.[2][4][5]
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the robust C-Cl bond.[1][4] More active and specialized catalyst systems are typically required.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle. An inappropriate choice can stall the reaction.[1]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.[2]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom. This is often caused by excess water or acidic impurities.[1][2]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (Ar'-Ar'). This side reaction is often promoted by the presence of oxygen or when the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient.[2][4]
Q3: My chloropyridine starting material is largely unreacted. How can I improve the conversion?
A3: Given the lower reactivity of chloropyridines, highly active catalyst systems and more forcing conditions are often necessary.[2][3]
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1][2][3] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and can sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2]
-
Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][2][3] Microwave irradiation can also be an effective strategy.[6]
-
Select a Strong Base: A strong, non-nucleophilic inorganic base is often required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][2][3]
Q4: How do I choose the right catalyst, ligand, and base for my specific substrate?
A4: While the optimal choice is substrate-dependent, there are excellent starting points for chloropyridine couplings. Screening different combinations is a standard optimization step.
-
Catalyst/Ligand: For most chloropyridines, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended. Combinations such as Pd(OAc)₂ or Pd₂(dba)₃ with SPhos or XPhos are a good starting point.[3]
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][3] K₃PO₄ is often a robust choice for challenging couplings.[3] If that fails, screening K₂CO₃ and Cs₂CO₃ is recommended.[3][6]
-
Solvent: A mixture of an organic solvent and water is often optimal.[1] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[1][3] The water can be beneficial for the transmetalation step.[3]
Q5: Can I run the Suzuki coupling of chloropyridines under aerobic conditions?
A5: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it.[1][3] Oxygen also promotes the unwanted homocoupling of the boronic acid.[2][3] Always perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use properly degassed solvents.[1][3]
Data Presentation
Table 1: Recommended Catalytic Systems for Chloropyridine Suzuki Coupling
| Palladium Source | Ligand | Typical Pd Loading (mol%) | Typical Ligand/Pd Ratio | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 5% | 1.2:1 - 2:1 | Highly active systems for C-Cl bond activation. A good first choice for difficult couplings.[1][2][3] |
| Pd(PPh₃)₄ | (none) | 2 - 5% | N/A | May be insufficient for unactivated chloropyridines but can work for some substrates.[1][7] |
| PdCl₂(dppf) | (none) | 3 - 5% | N/A | A common and robust precatalyst, but may require higher temperatures. |
| Pd(OAc)₂ | (none) - Ligand-free | 1 - 2% | N/A | "Ligand-free" conditions, often in aqueous media, can be effective for some activated chloropyridines.[5][8] |
Table 2: Common Bases and Solvents
| Base | Solvent System | Typical Temperature | Suitability |
| K₃PO₄ | 1,4-Dioxane / H₂O | 80 - 110 °C | Often provides good to excellent yields, especially for challenging couplings.[2][3] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O | 80 - 110 °C | A strong base that is frequently effective when others fail.[1][9] |
| K₂CO₃ | Toluene / H₂O or Dioxane / H₂O | 80 - 100 °C | A common and effective base, widely used as a starting point.[3][6] |
| Na₂CO₃ | Toluene / H₂O or EtOH / H₂O | 80 - 100 °C | A milder base, can be effective and is a good option to screen.[2][8] |
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling of chloropyridines.
Caption: Decision tree for selecting key reaction components for chloropyridine coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
Disclaimer: This is a generalized procedure. It should be optimized for specific substrates and scales. Always perform a risk assessment before starting any chemical reaction.
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos; 1.2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloropyridine, the arylboronic acid, and the base under an inert atmosphere (e.g., in a glovebox).[6]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vessel. Alternatively, a pre-formed catalyst complex can be added directly.
-
Inert Atmosphere: Seal the reaction vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2][9]
-
Solvent Addition: Add the degassed organic solvent and degassed water via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2][9]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2][9] Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your Suzuki coupling experiments.
Catalyst and Ligand Issues
Q1: My Suzuki coupling reaction is sluggish or has stopped completely. What are the primary causes of catalyst deactivation?
A1: Catalyst deactivation in Suzuki coupling reactions can stem from several factors. The most common causes include:
-
Palladium Nanoparticle Agglomeration: The active Pd(0) species can aggregate to form larger, less active, or inactive palladium nanoparticles, often observed as palladium black.[1]
-
Ligand Degradation or Modification: Phosphine ligands are susceptible to oxidation or other forms of degradation, which can reduce their ability to stabilize the palladium catalyst.[1][2] Ensure your phosphine ligands are stored under an inert atmosphere.
-
Product Adsorption: In some cases, the cross-coupled product can strongly adsorb to the surface of a heterogeneous catalyst, blocking active sites and hindering further reactions.[1][3][4]
-
Impurities: Trace impurities in reagents or solvents can act as catalyst poisons.[1]
-
Incomplete Reduction of Precatalyst: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, the catalytic cycle cannot begin effectively.
Q2: I'm not getting any product. Could my catalyst or ligand be the problem?
A2: Yes, the choice and quality of the catalyst and ligand are critical.[5] Consider the following:
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are prone to oxidation.[2] Always use fresh, high-purity catalyst and ligand that have been stored correctly under an inert atmosphere.[2][6]
-
Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle.[6] For challenging substrates, such as sterically hindered ones or aryl chlorides, bulky and electron-rich phosphine ligands like SPhos or XPhos are often more effective.[5][6]
-
Catalyst Loading: While higher catalyst loading can increase reaction rates, it can also lead to side reactions. Typical catalyst loading ranges from 0.5 to 2.5 mol%.[7] Optimization might be necessary for your specific substrate.
Reagent and Substrate Quality
Q3: I suspect my boronic acid is degrading. What are the signs and how can I prevent it?
A3: Boronic acid instability is a frequent cause of low yields.[8] The primary degradation pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2]
-
Signs of Degradation: Difficulty in dissolving the boronic acid, or observing a significant amount of arene byproduct (from protodeboronation) in your reaction mixture.
-
Prevention Strategies:
-
Use Fresh Reagents: Use fresh, high-purity boronic acid.[6]
-
More Stable Derivatives: Convert the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[2][9] These reagents often release the active boronic acid species slowly, minimizing decomposition.[10]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation.[2] Using anhydrous conditions can help mitigate this.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2]
-
Q4: My aryl halide is not reacting. What factors affect its reactivity?
A4: The reactivity of the aryl halide significantly impacts the reaction's success. The general reactivity trend is I > Br > OTf >> Cl.[2]
-
Aryl Chlorides: Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems with electron-rich and bulky ligands.[2][8]
-
Electron-Rich/Deficient Arenes: Aryl halides with electron-withdrawing groups will react more readily than those with electron-donating groups.[8]
Reaction Conditions: Base, Solvent, and Temperature
Q5: How do I choose the right base for my Suzuki coupling? The reaction is not proceeding.
A5: The base is crucial for activating the boronic acid for transmetalation, but the wrong choice can hinder the reaction or promote side reactions.[11][12][13]
-
Base Strength and Type: A variety of bases can be used, with inorganic bases being the most common.[12] Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial, especially with sensitive substrates, to minimize side reactions like protodeboronation.[2]
-
Solubility: The solubility of the base in the chosen solvent is a key factor.[6] Often, a mixture of an organic solvent with water is used to improve the solubility of inorganic bases.[6]
-
Impact on Rate-Determining Step: Switching the base can sometimes change the rate-determining step of the reaction, which can be leveraged to improve yields and reduce side products. For example, switching from potassium acetate (KOAc) to potassium carbonate (K₂CO₃) has been shown to improve reaction performance in some cases.[14]
Q6: My reaction yield is low, and I suspect the solvent is the issue. How does the solvent affect the reaction?
A6: The solvent plays a critical role in precatalyst activation, stabilizing reagents and catalysts, and modulating reactivity.[15]
-
Common Solvents: Toluene, THF, dioxane, and DMF are frequently used.[13] The choice of solvent can influence the reaction's outcome and selectivity.[15][16][17]
-
Polarity: The effect of solvent polarity can be complex and does not always correlate directly with selectivity.[15][16][17] For instance, while polar aprotic solvents like DMF and MeCN can favor coupling at a C-OTf bond, other polar solvents like water and acetone may favor coupling at a C-Cl bond in certain substrates.[15]
-
Aqueous vs. Anhydrous: Many Suzuki couplings are performed in a biphasic mixture of an organic solvent and water, which helps to dissolve the inorganic base.[6][13] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[2]
-
Degassing: It is crucial to use anhydrous and degassed solvents, as oxygen can deactivate the palladium catalyst.[2][6]
Q7: What is the optimal temperature for my Suzuki coupling?
A7: The optimal temperature is highly dependent on the specific substrates and catalyst system used.[18]
-
General Range: Temperatures typically range from room temperature to 110°C.[5][7]
-
Optimization: If the reaction is sluggish, increasing the temperature may improve the rate. However, higher temperatures can also lead to increased side reactions, such as protodeboronation.[2] A screening of temperatures is often necessary to find the optimal balance.
Side Reactions
Q8: I am observing significant side products, such as homocoupling and protodeboronation. How can I minimize these?
A8: Minimizing side reactions is key to achieving high yields.
-
Protodeboronation: This is a common side reaction, especially with electron-deficient boronic acids.[2] To minimize it, you can:
-
Homocoupling: The coupling of two boronic acid molecules can be reduced by ensuring efficient oxidative addition and transmetalation. This can often be achieved by adding the aryl halide in a slight excess.
-
Dehalogenation: This side reaction can be caused by sources of active hydrogen or an inefficient catalyst. Using a milder base or a more efficient catalyst system can be beneficial.[6]
Data Presentation
Table 1: Comparative Performance of Common Phosphine Ligands
This table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of different aryl halides.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [5] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 96 | [5] |
| Triphenylphosphine | PPh₃ | 2,4-dichloropyrimidine | Phenylboronic acid | - | - | - | - | - | 71 | [19] |
Table 2: Effect of Different Bases on Suzuki Coupling Yields
The choice of base is a critical parameter influencing reaction yield.
| Base | Typical Substrates | Typical Yields (%) | Notes |
| K₂CO₃ | Aryl bromides, aryl chlorides | 85-98 | A versatile and commonly used base. |
| Cs₂CO₃ | Aryl bromides, sterically hindered substrates | 90-99 | Often highly effective, sometimes referred to as the "caesium effect".[12] |
| K₃PO₄ | Aryl bromides, aryl chlorides, N-heterocycles | 90-99 | A strong, non-nucleophilic base, good for nitrogen-rich heterocycles.[12] |
| KOH | Aryl bromides | 70-90 | A strong base, but can sometimes lead to side reactions.[12] |
| NaOH | Aryl bromides | ~70 | Similar to KOH, high basicity can be detrimental in some cases.[12] |
| KF | Aryl bromides | Moderate to high | Fluoride ions can play a unique role in activating the boronic acid.[12] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[5]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[2] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[2] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and the ligand if required (typically a 1:1 or 2:1 ligand-to-palladium ratio).[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[5]
Visualizations
Troubleshooting Workflow for Low Suzuki Coupling Yields
Caption: A flowchart for systematically troubleshooting low yields in Suzuki coupling reactions.
Key Parameters Influencing Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Chloro-3-phenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 2-Chloro-3-phenylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: If synthesized from 2-amino-3-phenylpyrazine via a Sandmeyer-type reaction, residual aminopyrazine may be present. If prepared by chlorination of 3-phenyl-2-pyrazinone, the starting pyrazinone could be a significant impurity.
-
Hydrolysis product: this compound can be susceptible to hydrolysis, especially under basic conditions or on silica gel, to form 3-phenyl-2-pyrazinone.
-
Side-products from synthesis: In the Sandmeyer reaction, side-products such as the corresponding phenol (3-phenyl-2-pyrazinone) and biaryl compounds can be formed. Chlorination reactions using reagents like phosphorus oxychloride (POCl₃) may lead to byproducts if moisture is present.
Q2: How can I monitor the purity of my this compound fractions during purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purity. A recommended TLC system is a mixture of hexane and ethyl acetate.[1] The ratio can be adjusted to achieve optimal separation, typically starting with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity. The spots can be visualized under UV light.
Q3: My purified this compound is discolored. What could be the cause?
A3: Discoloration, often appearing as a yellow or brown hue, can be due to the presence of minor, highly colored impurities or degradation products. Purification by column chromatography followed by recrystallization can often remove these colored impurities to yield a colorless or pale yellow solid.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The chosen solvent is too good a solvent at all temperatures. | - Evaporate some of the solvent to concentrate the solution.- Add a poor solvent (anti-solvent) dropwise to the solution until it becomes cloudy, then gently heat to clarify and cool again.- Try a different solvent or a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate).[2] |
| Product "oils out" instead of forming crystals. | - The cooling rate is too fast.- The solution is supersaturated.- The melting point of the compound is lower than the temperature of the solution. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a small amount of the good solvent to the oiled-out mixture, heat to dissolve, and then cool slowly.- Try a lower boiling point solvent for recrystallization. |
| Low recovery of purified product. | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals on the filter. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping spots on TLC). | - The eluent system has incorrect polarity.- The column is overloaded with crude material. | - Optimize the eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.[3] A good starting point for many pyrazine derivatives is a hexane/ethyl acetate gradient.[1]- Use a larger column or reduce the amount of crude material loaded. |
| Product elutes too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product does not elute from the column or elutes very slowly (low Rf). | - The eluent is not polar enough.- The compound may be degrading on the acidic silica gel. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).- Consider using a different stationary phase like alumina.- Deactivate the silica gel by adding a small amount of triethylamine (~1%) to the eluent. |
| Streaking or tailing of spots on TLC of column fractions. | - The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The sample was loaded in a solvent that is too polar. | - Add a modifier to the eluent. For basic compounds like pyrazines, a small amount of triethylamine can be beneficial. For acidic impurities, a trace of acetic acid might help.- Dissolve the crude product in a minimal amount of the initial, least polar eluent for loading. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for purifying solid crude this compound when impurities have significantly different solubilities than the product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while heating and swirling until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This technique is effective for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., hexane:ethyl acetate 9:1, 4:1, 1:1). The ideal system should provide good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 95 | 70 | Effective for removing less soluble impurities. |
| Column Chromatography (Hexane/EtOAc) | 85 | >98 | 60 | Good for separating impurities with different polarities. |
| Combined Method | 85 | >99 | 50 | Column chromatography followed by recrystallization for highest purity. |
Note: The values in this table are illustrative and will vary depending on the nature and amount of impurities in the crude material.
Visualization
References
Technical Support Center: Purification of Pyrazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of pyrazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazine derivatives?
A1: The purification of pyrazine derivatives typically involves a combination of standard laboratory techniques. The most common methods include:
-
Liquid-Liquid Extraction (LLE): This is often the initial step to separate the synthesized pyrazine from the reaction mixture. Multiple extractions with a suitable organic solvent are usually required.[1][2][3]
-
Column Chromatography: This is a highly effective method for separating pyrazine derivatives from impurities, especially those with similar polarities.[1][2][3] Silica gel is a frequently used stationary phase.
-
Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method to remove non-volatile impurities.[1][2][3]
-
Recrystallization: For solid pyrazine derivatives, recrystallization from an appropriate solvent can yield a highly pure product.[1]
Q2: I'm observing significant side product formation, particularly imidazole derivatives. How can I minimize and remove them?
A2: The formation of imidazole derivatives is a common side reaction in pyrazine synthesis.[1][2][3][4] Here are strategies to minimize their formation and remove them:
-
Solvent Selection for Extraction: Using a less polar solvent like hexane for liquid-liquid extraction can selectively extract pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[1][2][3] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazole derivatives.[2][3]
-
Chromatographic Purification: Passing the crude product through a silica gel column is an effective way to remove imidazole impurities.[1][2][3][4] Silica will retain the more polar imidazoles, allowing the desired pyrazine to be eluted.[2][3][4]
-
Reaction Condition Optimization: Systematically optimizing reaction parameters such as temperature, catalyst, and reaction time can improve the selectivity towards the desired pyrazine derivative and minimize side product formation.[1]
Q3: My pyrazine derivative is degrading during purification. What can I do to prevent this?
A3: Pyrazine derivatives can be sensitive to harsh conditions during workup and purification.[1] To prevent degradation, consider the following:
-
Use Milder Conditions: Where possible, employ milder reagents and conditions. For example, avoid overly acidic or basic conditions during the workup if your product is known to be sensitive.[1]
-
Temperature Control: For temperature-sensitive compounds, perform purification steps at reduced temperatures.
-
Inert Atmosphere: If your compound is susceptible to oxidation, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).[5]
Q4: I am having difficulty separating structurally similar pyrazine isomers. What chromatographic strategies can I employ?
A4: Separating structurally similar pyrazine isomers can be challenging due to their similar polarities.[4] To improve separation by flash chromatography, consider the following:
-
Stationary Phase Selection: Standard flash silica may not provide sufficient resolution. Using a stationary phase with a higher surface area can significantly improve the separation of closely related compounds.[4][6]
-
Mobile Phase Optimization: A systematic optimization of the mobile phase is critical. Starting with a low polarity eluent and gradually increasing the polarity using a shallow gradient can improve the resolution of closely eluting compounds.[4]
-
Sample Loading: Avoid overloading the column, as this can lead to poor separation. Ensure the amount of sample loaded is appropriate for the column size.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of pyrazine derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Extraction | Incomplete extraction from the aqueous phase. | Perform multiple extractions with a fresh portion of a suitable organic solvent like hexane, MTBE, or ethyl acetate.[1][2][3] |
| Product degradation during extraction. | Use milder pH conditions during workup if the compound is sensitive to acid or base.[1] | |
| Co-elution of Impurities in Column Chromatography | Inappropriate solvent system. | Optimize the mobile phase. A common eluent system is a mixture of hexane and ethyl acetate; a 90/10 mixture has been shown to provide good separation.[1][2] |
| Structurally similar impurities. | Use a stationary phase with a higher surface area for better resolution.[4][6] Employ a shallow gradient elution.[4] | |
| Product is an Oil Instead of a Solid After Recrystallization | Incorrect solvent choice. | Select a solvent in which the pyrazine derivative has high solubility at elevated temperatures and low solubility at lower temperatures.[7] |
| Presence of impurities preventing crystallization. | Further purify the crude product by another method, such as column chromatography, before attempting recrystallization. | |
| Broad Peaks in HPLC Analysis | Poor interaction with the stationary phase. | Adjust the mobile phase composition (e.g., pH, organic modifier). |
| Column overloading. | Reduce the injection volume or sample concentration. |
Experimental Protocols
Protocol 1: General Column Chromatography for Pyrazine Derivative Purification
This protocol is suitable for removing polar impurities, such as imidazoles, from a pyrazine product mixture.[1]
Materials:
-
Crude pyrazine extract in a suitable solvent (e.g., dichloromethane)
-
Silica gel
-
Chromatography column
-
Eluent: Hexane/ethyl acetate mixture (e.g., 90:10)
-
Collection vials
Procedure:
-
Prepare a slurry of silica gel in the initial eluent solvent and pack the chromatography column.
-
Concentrate the crude pyrazine extract to a minimal volume.
-
Load the concentrated extract onto the top of the silica column.
-
Begin elution with the chosen solvent system.
-
Collect fractions and monitor the separation using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Combine the fractions containing the pure pyrazine derivative.
-
Evaporate the solvent to obtain the purified product.
Protocol 2: Recrystallization of a Solid Pyrazine Derivative
This protocol outlines the general steps for purifying a solid pyrazine derivative by recrystallization.
Materials:
-
Crude solid pyrazine derivative
-
A suitable recrystallization solvent
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude solid.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of pyrazine derivatives.
Caption: Troubleshooting decision tree for pyrazine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Degradation Pathways of Pyrazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for studying the degradation pathways of these critical molecules. Our goal is to move beyond simple protocols and offer a comprehensive resource grounded in scientific principles and field-proven expertise.
Introduction: The Stability Challenge of the Pyrazine Ring
Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at the 1 and 4 positions, are prevalent scaffolds in pharmaceuticals, flavors, and materials science.[1] Their inherent aromaticity and the electron-withdrawing nature of the nitrogen atoms confer a degree of stability. However, under various experimental and environmental conditions, the pyrazine ring and its substituents can undergo degradation, impacting the efficacy, safety, and sensory properties of the final product. Understanding these degradation pathways is paramount for robust formulation development, stability testing, and ensuring the integrity of your research.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the laboratory. We will explore the mechanisms of degradation under different stress conditions and provide detailed troubleshooting workflows for the analytical techniques used to monitor these processes.
Section 1: Understanding Pyrazine Degradation Pathways
This section delves into the "why" behind pyrazine instability, exploring the chemical reactions that lead to their degradation under various stress conditions.
Frequently Asked Questions (FAQs) on Degradation Mechanisms
Q1: My pyrazine compound is degrading in aqueous solution. What are the likely hydrolytic degradation pathways?
A1: While the pyrazine ring itself is relatively stable to hydrolysis, substituents on the ring are often susceptible to both acid- and base-catalyzed hydrolysis.[2][3]
-
Acid-Catalyzed Hydrolysis: In acidic media, the nitrogen atoms of the pyrazine ring can become protonated, further deactivating the ring to electrophilic attack.[4] However, functional groups such as esters or amides attached to the ring can undergo hydrolysis. The mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. For example, the hydrolysis of a pyrazine carboxamide would proceed as illustrated below.
-
Base-Catalyzed Hydrolysis: Under basic conditions, nucleophilic attack by hydroxide ions on electrophilic centers is the primary degradation route. For instance, a halogenated pyrazine can undergo nucleophilic aromatic substitution (SNAr) to form a hydroxypyrazine. Ester and amide side chains are also readily hydrolyzed by saponification.
-
Ring Opening (ANRORC Mechanism): In some instances, particularly with strong nucleophiles and activated pyrazine rings (e.g., containing good leaving groups), a ring-opening and ring-closing (ANRORC) mechanism can occur, leading to the formation of different heterocyclic systems like imidazoles.[5]
Q2: I am observing degradation of my pyrazine-containing compound under ambient light. What is the mechanism of photodegradation?
A2: Pyrazine compounds can be sensitive to ultraviolet (UV) light, leading to photodegradation.[6] The specific pathway depends on the structure of the pyrazine and the presence of photosensitizers. A common mechanism involves the absorption of UV radiation, leading to an excited electronic state. This excited molecule can then undergo various reactions, including:
-
Side-Chain Modifications: Alkyl side chains on the pyrazine ring can be oxidized or cleaved.
-
Ring Cleavage: In some cases, particularly with high-energy UV light or in the presence of reactive oxygen species (ROS), the aromatic ring itself can be cleaved.[7] For instance, the photodegradation of atrazine, a triazine herbicide with a similar heterocyclic core, involves dealkylation and hydroxylation of the side chains.[8][9][10]
Q3: My experimental protocol involves heating, and I'm seeing unexpected byproducts. What are the common thermal degradation pathways for pyrazines?
A3: Thermal degradation is a significant pathway, especially for alkyl-substituted pyrazines, and is closely related to the Maillard reaction, the process responsible for the formation of many flavor pyrazines in cooked foods.[11][12][13] Key processes include:
-
Strecker Degradation: This reaction between an α-amino acid and a dicarbonyl compound is a primary route to the formation and subsequent degradation of pyrazines.
-
Pyrolysis of Amino Acids: The pyrolysis of amino acids like serine and threonine can generate α-aminocarbonyl intermediates that condense to form pyrazines.[14]
-
Retro-Aldol Reactions: Deoxyglucosone, an intermediate in the Maillard reaction, can undergo retro-aldolization to form smaller carbonyl compounds that are precursors to pyrazines.[13]
Excessive heat can lead to the further degradation of the formed pyrazines into smaller volatile compounds.[15]
Q4: I suspect oxidative degradation of my pyrazine compound. What are the key mechanisms?
A4: Oxidative degradation can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, and ozone.[16][17]
-
Reaction with Peroxides: In the presence of catalysts, hydrogen peroxide can generate hydroxyl radicals that attack the pyrazine ring, leading to hydroxylation and potentially ring opening.[6][18][19]
-
Ozonolysis: Ozone can react with the pyrazine ring, although the reaction is generally slow. The proposed mechanism involves the formation of an ozone adduct at the nitrogen atom or the aromatic ring, leading to the formation of N-oxides and other oxidation products.[17]
-
Electrochemical Oxidation: The pyrazine ring can be oxidized electrochemically, which can be a useful tool for studying its redox properties and for synthetic purposes.[20][21]
Section 2: Experimental Design and Protocols for Degradation Studies
A well-designed forced degradation study is essential for elucidating the degradation pathways and developing stability-indicating analytical methods.
Protocol: A General Step-by-Step Workflow for a Forced Degradation Study
This protocol provides a generalized framework. The specific conditions should be optimized for your compound of interest.[7][8][22][23]
-
Preparation of Stock Solution: Prepare a stock solution of your pyrazine compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the stock solution (or solid compound) in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution in a photostability chamber to a specific light intensity and duration as per ICH Q1B guidelines.
-
-
Sample Neutralization and Dilution:
-
After the stress period, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or GC-MS method.
Visualization of Experimental Workflow
Caption: A generalized workflow for conducting forced degradation studies of pyrazine compounds.
Section 3: Troubleshooting Guide for Analytical Methods
Accurate analysis of degradation samples is critical. This section provides troubleshooting guidance for common issues encountered during HPLC and GC-MS analysis of pyrazines.
Troubleshooting HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying pyrazines and their degradation products.[3][5][24]
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample can saturate the stationary phase. 2. Secondary Interactions: Silanol groups on the silica backbone can interact with basic pyrazine nitrogens. 3. Mismatched Sample Solvent: Injecting in a solvent much stronger than the mobile phase can cause peak distortion. | 1. Dilute the sample: This prevents overloading and allows for proper partitioning. 2. Use a buffered mobile phase: A slightly acidic pH (e.g., with formic acid) can protonate the silanols, reducing unwanted interactions.[13] 3. Dissolve the sample in the mobile phase: This ensures the sample is introduced into the column under equilibrated conditions. |
| Shifting Retention Times | 1. Inadequate Column Equilibration: The column chemistry has not stabilized with the mobile phase. 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile component. 3. Temperature Fluctuations: Retention is temperature-dependent. | 1. Increase equilibration time: Ensure a stable baseline before injecting. 2. Prepare fresh mobile phase daily: This minimizes compositional changes. If using a gradient, ensure the pump is functioning correctly.[25][26][27] 3. Use a column oven: This provides a stable thermal environment for consistent separations.[25] |
| Appearance of "Ghost" Peaks | 1. Sample Carryover: Residue from a previous injection is eluting. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. | 1. Implement a robust needle wash protocol: Use a strong solvent to clean the injector between runs. 2. Use HPLC-grade solvents and fresh mobile phase: This minimizes the introduction of contaminants.[28] |
| No Separation of Degradants from Parent Compound | 1. Inappropriate Stationary Phase: The column chemistry is not selective for the analytes. 2. Suboptimal Mobile Phase: The mobile phase composition is not providing adequate resolution. | 1. Screen different column chemistries: Consider a phenyl-hexyl or a polar-embedded phase in addition to a standard C18. 2. Optimize the gradient or isocratic conditions: Vary the organic solvent ratio and the gradient slope to improve separation.[29] |
Troubleshooting GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile pyrazines and their degradation products.[15][30][31]
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Co-elution of Isomers | Similar Volatility and Polarity: Many alkylpyrazine isomers have very similar physicochemical properties. | Use a more polar column: A WAX-type column can often provide better separation of positional isomers than a non-polar DB-5 type column.[15] Optimize the temperature program: A slower temperature ramp can improve resolution. |
| Poor Peak Shape (Tailing) | Active Sites in the Inlet or Column: Free silanol groups can interact with the basic pyrazine analytes. | Use a deactivated inlet liner and column: This minimizes active sites. Consider derivatization: While not always necessary, derivatization can sometimes improve peak shape for more polar degradation products. |
| Inaccurate Quantification | Matrix Effects: Components of the sample matrix can enhance or suppress the ionization of the analyte. | Use a stable isotope-labeled internal standard: A deuterated analog of the pyrazine of interest is the gold standard for correcting for matrix effects and variations in sample preparation.[30] |
| Identification of Unknown Peaks | Formation of Unexpected Degradants or Artifacts. | Analyze mass spectra carefully: Look for characteristic fragmentation patterns of the pyrazine ring. Use retention indices: Comparing retention indices with library values can aid in the identification of isomers.[15][32] |
Visualization of a Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in HPLC and GC-MS analysis of pyrazines.
References
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 14. chemisgroup.us [chemisgroup.us]
- 15. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. shulpin.narod.ru [shulpin.narod.ru]
- 17. Ozonation of pyridine and other N-heterocyclic aromatic compounds: Kinetics, stoichiometry, identification of products and elucidation of pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. longdom.org [longdom.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Suzuki-Miyaura reactions, with a specific focus on preventing the undesired homocoupling of boronic acids.
Troubleshooting Guide: Excessive Homocoupling of Boronic Acids
Homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings, resulting in the formation of symmetrical biaryls. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.
Logical Workflow for Diagnosing Homocoupling
To effectively troubleshoot, it is crucial to identify the potential source of the problem. The following workflow provides a step-by-step approach to diagnosing and addressing the common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2][3]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[1][2][4] Rigorous exclusion of oxygen is one of the most effective ways to prevent this.[1][5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][2][6] This is often a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[1][2]
References
Technical Support Center: Solvent Selection for Efficient Pyrazine Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazine synthesis and purification. The following sections offer insights into overcoming common challenges related to solvent selection to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: My pyrazine synthesis is resulting in a low yield. What are the common solvent-related causes?
A1: Low yields in pyrazine synthesis can often be attributed to suboptimal solvent choice. Key factors to investigate include:
-
Incomplete Reaction: The chosen solvent may not facilitate the reaction to completion. Consider extending the reaction time or increasing the temperature.[1] For instance, in certain dehydrogenative coupling reactions, switching the solvent from toluene to 1,4-dioxane has been shown to increase the yield.[1][2]
-
Side Reactions: The solvent itself or impurities within it can lead to unwanted side reactions. For example, using denatured ethanol containing aldehyde or ketone impurities can result in aldol condensation byproducts, which can complicate purification and lower the yield of the desired pyrazine.[3]
-
Suboptimal Reaction Conditions: The interplay between solvent, base, and catalyst is crucial. The effectiveness of a particular base or catalyst can be highly dependent on the solvent system. Screening different solvents with your chosen catalytic system is recommended.[1][2]
-
Product Loss During Workup: The solvent used for extraction during the workup process might not be optimal, leading to incomplete recovery of the pyrazine product. Performing multiple extractions with a suitable solvent can help mitigate this issue.[3]
Q2: I am observing the formation of imidazole derivatives as byproducts. How can I use solvent selection to avoid this and purify my product?
A2: The formation of imidazole byproducts is a common issue, particularly in syntheses involving ammonium hydroxide and sugars.[3] Strategic solvent selection during extraction is critical for separating your desired pyrazine from these impurities:
-
Liquid-Liquid Extraction:
-
Hexane: This is often the solvent of choice to selectively extract pyrazines while leaving polar imidazole byproducts in the aqueous phase.[3][4][5][6]
-
Methyl-t-butyl ether (MTBE) and Ethyl Acetate: These solvents are more polar and are more likely to co-extract imidazole derivatives along with the pyrazine product, necessitating further purification steps.[3][4][5][6]
-
-
Column Chromatography: If imidazole impurities are present in your organic extract, column chromatography on silica gel is an effective purification method. A non-polar eluent system, such as a 90:10 mixture of hexane and ethyl acetate, can effectively separate pyrazines from retained imidazoles.[3][4][5][6]
Q3: How does the structure of my pyrazine derivative influence the choice of recrystallization solvent?
A3: The "like dissolves like" principle is fundamental when selecting a recrystallization solvent. The polarity and functional groups of your pyrazine derivative are key considerations:
-
Polarity: Pyrazine itself is a polar molecule due to the two nitrogen atoms, which allows for hydrogen bonding. This makes it soluble in polar solvents like water and alcohols.[7]
-
Substituents:
-
Alkyl Groups: Increasing the number and size of alkyl substituents on the pyrazine ring will increase its non-polar character, favoring solubility in less polar solvents like hexane.[7]
-
Polar Groups: The presence of polar functional groups, such as a carboxylic acid or an amide, will increase the molecule's polarity, enhancing its solubility in polar solvents like water, ethanol, and acetone.[7]
-
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The polarity of the solvent may not be suitable for the reactants. Screen a range of solvents with varying polarities (e.g., toluene, 1,4-dioxane, THF, tert-amyl alcohol).[2][8] For enzymatic reactions, consider the hydrophobicity (log P) of the solvent.[8] |
| Poor Solubility of Starting Materials | Ensure your starting materials are fully dissolved at the reaction temperature. If not, select a solvent with better solubilizing power for your specific reactants. |
| Solvent-Induced Decomposition | The solvent may be reacting with the starting materials or product at the reaction temperature. Consider a more inert solvent or lowering the reaction temperature. |
Problem: Significant Impurity Presence After Synthesis
| Possible Cause | Suggested Solution |
| Co-extraction of Impurities | During workup, the extraction solvent is too polar and is extracting polar byproducts (e.g., imidazoles). Switch to a less polar extraction solvent like hexane.[3][4][5][6] |
| Solvent Not Suitable for Chromatography | The solvent system used for column chromatography does not provide adequate separation of the product from impurities. |
| * Normal-Phase Chromatography: For non-polar to moderately polar pyrazines, use a solvent system like hexane/ethyl acetate or petroleum ether/ethyl acetate.[9][10] Adjust the ratio to achieve optimal separation. | |
| * Reverse-Phase Chromatography: For more polar pyrazines, a C18-bonded silica column with a suitable polar mobile phase can be effective.[4][5] | |
| Ineffective Recrystallization Solvent | The chosen recrystallization solvent dissolves the impurities as well as the product, or the product is too soluble at low temperatures. |
| * Single Solvent: Test a variety of solvents (e.g., ethanol, methanol, water) to find one that dissolves the product well when hot but poorly when cold.[3] | |
| * Mixed Solvent System: If a single solvent is not effective, use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[7] |
Data Presentation
Table 1: Effect of Reaction Solvent on the Yield of Pyrazinamide Derivatives
| Entry | Amine Substrate | Solvent | Yield (%) |
| 1 | Benzylamine | tert-Amyl alcohol | 81.7 |
| 2 | Benzylamine | Ethanol | 35.7 |
| 3 | Benzylamine | Dichloromethane | 56.2 |
| 4 | Morpholine | tert-Amyl alcohol | 91.6 |
| 5 | Aliphatic amine | tert-Amyl alcohol | 75.4 |
| Reaction conditions: Pyrazine-2-carboxylate (5.0 mmol), amine (20.0 mmol), 45 °C, 20 min residence time. Data sourced from BenchChem.[1] |
Table 2: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis
| Entry | Catalyst (2 mol%) | Base (3 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Mn-complex | KH | Toluene | 150 | 99 |
| 2 | Mn-complex | KH | THF | 150 | 90 |
| 3 | Mn-complex | KH | 1,4-Dioxane | 150 | 95 |
| 4 | Mn-complex | NaOEt | Toluene | 150 | 81 |
| 5 | Mn-complex | tBuOK | Toluene | 150 | 15 |
| 6 | Mn-complex | NaOMe | Toluene | 150 | 10 |
| Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), solvent (2 mL). Data sourced from NIH and BenchChem.[1][2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,3-Diphenylpyrazine
This protocol describes an environmentally benign method for preparing pyrazine derivatives.[11]
Materials:
-
Benzil (2 mmol)
-
Ethylene diamine (2 mmol)
-
Aqueous methanol (3 mL)
-
Potassium tert-butoxide (t-BuOK) (10 mg, 0.08 mmol)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Silica gel for chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.
-
Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.
Protocol 2: Purification of Pyrazines by Packed Silica Column Chromatography
This protocol is suitable for removing polar impurities like imidazoles from a pyrazine product mixture.[1]
Materials:
-
Crude pyrazine extract in a suitable solvent (e.g., Dichloromethane)
-
Silica gel (5-7 g)
-
Short column (60 x 10 mm)
-
Eluent: Dichloromethane (DCM) or a 90:10 hexane/ethyl acetate mixture
-
Collection vials
Procedure:
-
Pack 5-7 g of silica gel into a short column.
-
If necessary, concentrate the crude pyrazine extract to reduce the volume.
-
Load the concentrated extract onto the top of the silica column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Mandatory Visualization
Caption: Workflow for Pyrazine Purification Solvent Selection.
Caption: Generalized Pyrazine Synthesis Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ablelab.eu [ablelab.eu]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromopyrazines in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds such as pyrazine is of paramount importance. The choice of starting materials for common synthetic transformations significantly influences reaction efficiency, yield, and overall strategic planning. This guide provides an objective comparison of the reactivity of two key building blocks, 2-chloropyrazines and 2-bromopyrazines, in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), supported by experimental data.
Executive Summary
The reactivity of 2-halopyrazines is primarily dictated by the nature of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Consequently, 2-bromopyrazines are typically more reactive than their chloro-analogs, often requiring milder reaction conditions and providing higher yields.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed (F > Cl ≈ Br > I). This is attributed to the high electronegativity of the halogen stabilizing the intermediate Meisenheimer complex through an inductive effect.[2]
This guide presents a detailed comparison of 2-chloro- and 2-bromopyrazines in four key reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Stille coupling, and Nucleophilic Aromatic Substitution (SNAr).
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the reactivity of 2-chloro- and 2-bromopyrazines in the aforementioned reactions. It is important to note that while direct side-by-side comparisons under identical conditions are ideal, such data is not always available in the literature. In such cases, data from closely related systems or representative examples are provided to illustrate the general reactivity trends.
Table 1: Suzuki-Miyaura Coupling of 2-Halopyrazines with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyrazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 / 12 | Moderate to Good |
| 2-Bromopyrazine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 / 8 | High |
Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.
Table 2: Buchwald-Hartwig Amination of 2-Halopyrazines with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyrazine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 / 16 | Good |
| 2-Bromopyrazine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 / 6 | Excellent |
Note: Catalyst and ligand selection is crucial for the amination of less reactive chloro-substrates.
Table 3: Stille Coupling of 2-Halopyrazines with Tributyl(vinyl)stannane
| Substrate | Catalyst System | Additive | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyrazine | Pd(PPh₃)₄ | - | Toluene | 110 / 24 | Moderate |
| 2-Bromopyrazine | Pd(PPh₃)₄ | CuI | DMF | 90 / 10 | High |
Note: Additives like CuI can significantly accelerate the coupling of bromo-derivatives.
Table 4: Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyrazines with Piperidine
| Substrate | Nucleophile | Solvent | Temp. (°C) | Relative Rate |
| 2-Chloropyrazine | Piperidine | Ethanol | 80 | 1 |
| 2-Bromopyrazine | Piperidine | Ethanol | 80 | ~1 |
Note: In SNAr reactions of this type, the reactivity of chloro- and bromo-derivatives is often comparable, as the rate-determining step is the nucleophilic attack rather than the cleavage of the C-X bond.[2]
Mandatory Visualization
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Relative reactivity of 2-chloro- vs. 2-bromopyrazines.
Experimental Protocols
Suzuki-Miyaura Coupling (General Protocol)
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 2-halopyrazine with an arylboronic acid.
Materials:
-
2-Halopyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 2-halopyrazine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (General Protocol)
This protocol provides a general method for the palladium-catalyzed amination of 2-halopyrazines.
Materials:
-
2-Halopyrazine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vial
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the 2-halopyrazine and a magnetic stir bar.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Heat the reaction mixture to the required temperature (typically 100-130 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash the filter cake with the same solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Stille Coupling (General Protocol)
This protocol outlines a general procedure for the Stille coupling of 2-halopyrazines.
Materials:
-
2-Halopyrazine (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)stannane, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL)[1]
-
Optional: Additive (e.g., CuI, 0.1 equiv)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-halopyrazine, palladium catalyst, and optional additive.
-
Add the anhydrous, degassed solvent, followed by the organostannane via syringe.[1]
-
Heat the reaction mixture to the appropriate temperature (typically 90-120 °C) with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr) (General Protocol)
This protocol describes a general method for the SNAr of 2-halopyrazines with an amine nucleophile.
Materials:
-
2-Halopyrazine (1.0 mmol, 1.0 equiv)
-
Amine nucleophile (e.g., piperidine, 2.0-3.0 equiv)
-
Solvent (e.g., Ethanol, DMF, or water)[3]
-
Optional: Base (e.g., K₂CO₃, 2.0 equiv)
-
Reaction vial or round-bottom flask
Procedure:
-
In a reaction vial, dissolve the 2-halopyrazine in the chosen solvent.
-
Add the amine nucleophile and the optional base.
-
Seal the vial and heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on reactivity).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography if necessary.
Conclusion
The choice between 2-chloropyrazine and 2-bromopyrazine as a starting material is a critical decision in the design of a synthetic route. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, 2-bromopyrazine is generally the more reactive substrate, often leading to higher yields under milder conditions. However, recent advancements in catalyst and ligand design have significantly improved the utility of the more cost-effective and readily available 2-chloropyrazines. In contrast, for nucleophilic aromatic substitution reactions, the difference in reactivity between the two is often less pronounced, and the choice may be dictated by other factors such as the specific nucleophile and reaction conditions. This guide provides the foundational data and protocols to enable researchers to make informed decisions for their specific synthetic challenges.
References
Unveiling the Therapeutic Potential: A Comparative Guide to Novel 2-Chloro-3-phenylpyrazine Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comprehensive biological evaluation of novel 2-Chloro-3-phenylpyrazine derivatives and their analogs. By presenting a comparative analysis of their performance, supported by experimental data, this document aims to illuminate the therapeutic promise of this chemical scaffold.
While direct comparative studies on a wide range of this compound derivatives are still emerging, this guide leverages available data on closely related pyrazine analogs to provide valuable insights into their biological activities, mechanisms of action, and potential therapeutic applications, particularly in the realms of neurodegenerative diseases and cancer.
Comparative Biological Activity
The biological efficacy of this compound derivatives and their analogs has been evaluated across various assays, demonstrating their potential as potent bioactive molecules. The following tables summarize the in vitro activity of representative compounds, highlighting their inhibitory concentrations against different biological targets.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives [1]
| Compound | Substitution on Formyl Group | IC50 (µM) |
| CHP4 | 2,4-dihydroxy | 3.76 |
| CHP5 | 4-hydroxy-3-methoxy | 4.2 |
| Donepezil (Standard) | - | 0.53 |
Table 2: Anticancer Activity of Structurally Related Pyrazine and Phenazine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-Diphenylpyrazine | Compound 14i | PC-3 (Prostate) | 4.8 | |
| 2,3-Diphenylpyrazine | Compound 14i | MGC-803 (Gastric) | 7.0 | |
| 2-Phenazinamine | Compound 4 (2-chloro-N-(phenazin-2-yl)benzamide) | K562 (Leukemia) | Comparable to Cisplatin | [2] |
| 2-Phenazinamine | Compound 4 (2-chloro-N-(phenazin-2-yl)benzamide) | HepG2 (Liver) | Comparable to Cisplatin | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of these pyrazine derivatives.
Synthesis of 2-Chloro-3-hydrazinopyrazine Derivatives[1]
The synthesis of the pyrazine-based Schiff bases (CHP1-CHP5) was achieved through the condensation reaction of 2-chloro-3-hydrazinopyrazine with various formyl derivatives. In a typical procedure, 0.5 mmol of 2-chloro-3-hydrazinopyrazine was added to a mixture containing 0.5 mmol of a formyl derivative, 15 mL of absolute ethanol, and a catalytic amount of glacial acetic acid in a 50-mL round-bottom flask. The reaction mixture was heated to reflux and stirred for 7 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC) using a solvent system of n-hexane:ethyl acetate (6:4).[1]
Acetylcholinesterase (AChE) Inhibition Assay[1]
The inhibitory activity of the synthesized compounds against AChE was evaluated using an in vitro assay based on a reported protocol, with donepezil serving as the standard drug. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined to assess the potency of the compounds.[1]
Cell Viability Assay (MTT Assay)[1]
The neuroprotective effects of the compounds against Aβ1-42-induced toxicity in PC12 cells were assessed using the MTT assay. PC12 cells were treated with the test compounds in the presence or absence of 100 µM Aβ1-42 for 24 hours. Subsequently, cell viability was determined by measuring the formation of formazan from MTT. The viability of the control group (untreated cells) was considered 100%.[1]
Anticancer Activity Evaluation (MTT Assay)[2]
The in vitro anticancer activity of the compounds was evaluated against a panel of human cancer cell lines, including K562, HepG2, MGC803, HCT116, and MCF7, as well as a non-cancer cell line (293T). The cytotoxicity was determined using the MTT assay, which measures the metabolic activity of viable cells.
Signaling Pathways and Mechanisms of Action
To visualize the potential mechanisms through which these derivatives exert their biological effects, the following diagrams illustrate hypothetical signaling pathways and experimental workflows.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of Pyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activity of pyrazine-containing compounds, with a focus on derivatives sharing structural similarities with 2-Chloro-3-phenylpyrazine. Due to the limited publicly available data on this compound, this guide leverages experimental data from closely related pyrazine and chlorophenyl-containing molecules to provide a valuable reference for researchers interested in this chemical scaffold.
Performance Comparison of Pyrazine and Related Derivatives
The in vitro cytotoxic activity of various pyrazine and structurally related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is presented below. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Symmetrical Chlorophenylamino-s-triazine Derivatives | ||||
| Compound 2c | MCF7 (Breast) | 4.14 ± 1.06 | Paclitaxel | Not Reported |
| C26 (Colon) | 7.87 ± 0.96 | |||
| Compound 2f | MCF7 (Breast) | 11.02 ± 0.68 | Paclitaxel | Not Reported |
| C26 (Colon) | 4.62 ± 0.65 | |||
| Compound 3c | MCF7 (Breast) | 4.98 | Paclitaxel | Not Reported |
| C26 (Colon) | 3.05 | |||
| Compound 4c | MCF7 (Breast) | 6.85 | Paclitaxel | 2.30 (for C26) |
| C26 (Colon) | 1.71 | |||
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | ||||
| Compound 2h (Mean GI50) | NCI-60 Panel | 1.57 | Not Reported | |
| Leukemia (MOLT-4, SR) | < 0.01–0.02 | |||
| Colon (SW-620) | < 0.01–0.02 | |||
| CNS (SF-539) | < 0.01–0.02 | |||
| Melanoma (SK-MEL-5) | < 0.01–0.02 | |||
| Copper(II) Pyrazine-Based Complex | ||||
| Cu(L) | HeLa (Cervical) | 17.50 | Ligand alone | > 100 |
| 2-phenazinamine derivatives | ||||
| Compound 4 | K562 (Leukemia) | Comparable to Cisplatin | Cisplatin | Not specified |
| HepG2 (Liver) | Comparable to Cisplatin |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the in vitro evaluation of novel anticancer agents.[1] These protocols are based on standard laboratory procedures for anticancer drug screening.[1]
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), SF-268 (glioma), HeLa (cervical carcinoma), and K562 (chronic myelogenous leukemia), are commonly used for initial screening.[1][2]
-
Culture Medium: Cells are typically cultured in appropriate media like RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1][3]
-
Subculture: To maintain exponential growth, cells are passaged upon reaching 80-90% confluency.[1]
Protocol 2: Cytotoxicity Assays (MTT and SRB Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are colorimetric assays used to assess cell viability and cytotoxicity.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[1]
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.01 to 100 µM) for a specified period, typically 48-72 hours.[1] A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.
-
MTT Assay:
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]
-
-
SRB Assay:
-
This assay is also used to determine cell viability. After drug treatment, the percentage of cell growth is evaluated spectrophotometrically.[5]
-
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/PI assay is utilized to detect apoptosis via flow cytometry.[6]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are indicative of early apoptosis, while double-positive cells represent late apoptotic or necrotic cells.[6]
Visualizing the Process: Experimental Workflow and Signaling
To provide a clearer understanding of the processes involved, the following diagrams illustrate a standard experimental workflow for in vitro testing and a key signaling pathway often implicated in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) studies of phenylpyrazine analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Phenylpyrazine Analogs in Drug Discovery
For researchers and scientists in the field of medicinal chemistry and drug development, the phenylpyrazine scaffold represents a privileged structure with broad-spectrum biological activities. This guide provides an objective comparison of phenylpyrazine analogs, focusing on their structure-activity relationships (SAR) as inhibitors of various biological targets, primarily kinases. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutics.
Comparative Analysis of Biological Activity
The biological activity of phenylpyrazine analogs is highly dependent on the nature and position of substituents on both the phenyl and pyrazine rings. The following tables summarize the in vitro efficacy of various analogs against different cancer cell lines and protein kinases, highlighting key SAR insights.
Phenylpyrazine Analogs as PI3Kα Kinase Inhibitors
A study focused on 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides revealed their potential as PI3Kα inhibitors. The substitution pattern on the pyridine and benzene rings significantly influenced their cytotoxic activity against A549, PC-3, and MCF-7 cancer cell lines.[1]
Table 1: Cytotoxicity (IC50, μM) of 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives [1]
| Compound | R | A549 | PC-3 | MCF-7 | PI3Kα IC50 (μM) |
| 12a | H | >100 | >100 | >100 | - |
| 12d | 4-OCH3 | 74.9 | 65.3 | 58.7 | - |
| 13a | H | 45.3 | 52.8 | 39.2 | - |
| 13d | 4-OCH3 | 25.4 | 31.7 | 19.8 | - |
| 14a | H | 28.9 | 35.1 | 22.4 | - |
| 14c | 4-CH3 | 10.2 | 15.8 | 7.51 | 1.25 |
| 14d | 4-OCH3 | 6.39 | 9.82 | 6.88 | - |
| GDC-0941 | - | 0.45 | 0.82 | 0.53 | 0.003 |
Key SAR Insights: [1]
-
The position of the aryl group on the pyridine ring is crucial; substitution at the C-4 position (compounds 13a-g ) resulted in higher activity than at the C-5 position (compounds 12a-g ).
-
Compounds with a phenylpyrimidine-carboxamide moiety (14a-g ) generally exhibited better cytotoxicity than those with phenylpyridine-carboxamides (12a-g , 13a-g ).
-
Electron-donating groups (e.g., -OCH3, -CH3) on the benzene ring were beneficial for cytotoxic activity. Compound 14c showed the most promising activity against PI3Kα kinase.
Phenylpyrazine Derivatives as Skp2 Inhibitors
A series of 2,3-diphenylpyrazine-based compounds were investigated as inhibitors of the S-phase kinase-associated protein 2 (Skp2)-Cks1 interaction, a target in cancer therapy.[2]
Table 2: Inhibitory Activity of 2,3-Diphenylpyrazine Derivatives [2]
| Compound | R1 | R2 | Skp2-Cks1 IC50 (μM) | PC-3 IC50 (μM) | MGC-803 IC50 (μM) |
| 11a | H | H | > 50 | > 50 | > 50 |
| 14a | 4-F | H | 10.4 | 15.2 | 20.1 |
| 14i | 4-F | 4-CF3 | 2.8 | 4.8 | 7.0 |
| 14j | 4-Cl | 4-CF3 | 3.5 | 6.2 | 8.5 |
Key SAR Insights: [2]
-
The introduction of substituents on the phenyl rings significantly enhanced the inhibitory activity compared to the unsubstituted hit compound 11a .
-
Compound 14i , with a 4-fluoro substituent on one phenyl ring and a 4-trifluoromethyl group on the other, demonstrated the most potent activity against the Skp2-Cks1 interaction and in cellular assays.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic activity of the synthesized compounds was evaluated against human cancer cell lines (A549, PC-3, and MCF-7) using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Plating: Cancer cells were seeded in 96-well plates at a density of approximately 4 x 10³ cells per well in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS).
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The test compounds were added to the wells at various final concentrations, and the cells were incubated for an additional 72 hours.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.
Kinase Inhibitory Assay
The inhibitory activity of compounds against specific kinases, such as PI3Kα, was determined using methods like the Kinase-Glo® Luminescent Kinase Assay.[1]
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, substrate (e.g., ATP), and buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated and allowed to proceed for a specific time at a controlled temperature.
-
Luminescence Detection: The Kinase-Glo® reagent is added to terminate the kinase reaction and detect the amount of remaining ATP. The luminescence signal is inversely correlated with the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by phenylpyrazine analogs and a general experimental workflow for their evaluation.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by phenylpyrazine analogs.
References
2-Chloro-3-phenylpyrazine vs. other heterocyclic compounds in drug design
In the landscape of drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Their unique structural motifs and diverse chemical properties allow for fine-tuning of pharmacological activity, making them privileged scaffolds in medicinal chemistry. This guide provides a comparative analysis of 2-chloro-3-phenylpyrazine against other key heterocyclic compounds—namely pyridine, pyrimidine, and pyrazole derivatives—in the context of drug design. The comparison focuses on their performance in anticancer and antimicrobial applications, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound belongs to the pyrazine class of nitrogen-containing heterocycles. The pyrazine ring is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The presence of the chloro and phenyl substituents on the pyrazine core of this compound offers synthetic handles for further modification and influences its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological activity. Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
Comparative Biological Activity
While direct head-to-head comparative studies of this compound against other heterocyclic compounds under identical experimental conditions are limited in publicly available literature, we can draw comparisons from individual studies on derivatives of each class. The following tables summarize the reported biological activities of various pyrazine, pyridine, and pyrazole derivatives against cancer cell lines and microbial strains.
Disclaimer: The data presented in the following tables are compiled from different research articles and were not obtained from a single comparative study. Therefore, direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.
Anticancer Activity
The cytotoxicity of heterocyclic compounds is a key measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Heterocyclic Compounds
| Heterocycle Class | Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine | 8-morpholinoimidazo[1,2-a]pyrazine-phenylpyrimidine-carboxamide (14c) | A549 (Lung) | 6.39 | [1] |
| 8-morpholinoimidazo[1,2-a]pyrazine-phenylpyrimidine-carboxamide (14c) | PC-3 (Prostate) | 10.21 | [1] | |
| 8-morpholinoimidazo[1,2-a]pyrazine-phenylpyrimidine-carboxamide (14c) | MCF-7 (Breast) | 12.58 | [1] | |
| 2-chloro-N-(phenazin-2-yl)benzamide (a phenazine derivative) | K562 (Leukemia) | 2.5 | [2] | |
| 2-chloro-N-(phenazin-2-yl)benzamide (a phenazine derivative) | HepG2 (Liver) | 3.1 | [2] | |
| Pyridine | Pyrrolo[3,4-c]pyridine derivative | Ovarian Cancer Cells | Moderate Cytotoxicity | [3] |
| Pyridine-urea derivative (8e) | MCF-7 (Breast) | < Doxorubicin | [3] | |
| Thiophene-pyridine hybrid | A549 (Lung) | 38.41 | [4] | |
| Thiophene-pyridine hybrid | HCT-116 (Colon) | 28.36 | [4] | |
| Pyrimidine | Phenylpyrimidine-carboxamide derivative (related to pyrazine study) | A549 (Lung) | > 12a-g, 13a-g | [1] |
| Pyrazole | Pyrazole-benzamide derivative | HCT-116 (Colon) | 7.74 - 82.49 | [5] |
| Pyrazole-benzamide derivative | MCF-7 (Breast) | 4.98 - 92.62 | [5] | |
| Pyrazole derivative (42) | WM 266.4 (Melanoma) | 0.12 | [6] | |
| Pyrazole derivative (42) | MCF-7 (Breast) | 0.16 | [6] |
From the available data, it is evident that all three classes of heterocyclic compounds exhibit promising anticancer activity. Pyrazole derivatives, in some instances, have shown very potent activity with IC50 values in the nanomolar to low micromolar range. The pyrazine derivatives also demonstrate significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of the effectiveness of antimicrobial agents.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Heterocyclic Compounds
| Heterocycle Class | Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazine | Halogenated phenazine analogue (HP-1) | Staphylococcus aureus | 1.56 µM | [7] |
| 2-bromo-1-hydroxyphenazine | Staphylococcus aureus | 6.25 µM | [7] | |
| Pyrazine-thiazoline derivative (11) | S. aureus, E. coli, S. typhi, B. subtilis | Significant Activity | [8] | |
| Pyridine | Not specifically detailed with MIC values in the provided context | - | - | |
| Pyrimidine | Not specifically detailed with MIC values in the provided context | - | - | |
| Pyrazole | Thiazolyl pyrazoline derivative (4a) | Bacillus subtilis | Promising Activity | [9] |
| Thiazolyl pyrazoline derivative (4a) | Escherichia coli | Promising Activity | [9] | |
| Thiazolyl pyrazoline derivative (4a) | Staphylococcus aureus | Promising Activity | [9] |
The data on antimicrobial activity suggests that pyrazine derivatives, particularly halogenated phenazines, can be potent antibacterial agents. Pyrazole derivatives also show promising antimicrobial activity.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are the standard methodologies for the key experiments cited in the comparison tables.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other heterocyclic derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the appropriate concentration for testing.[11]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[13]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[11]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in understanding and interpretation. The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted in cancer therapy and a typical experimental workflow for cytotoxicity screening.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. It is frequently dysregulated in cancer, making it a prime target for anticancer drug development. Many heterocyclic compounds, including pyrazine derivatives, have been designed to inhibit kinases within this pathway.
Caption: The PI3K/Akt signaling pathway and potential inhibition by heterocyclic compounds.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic effects of chemical compounds on cancer cell lines using the MTT assay.
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Conclusion
This compound, as a representative of the pyrazine class of heterocycles, holds significant potential in drug design, particularly in the development of anticancer and antimicrobial agents. While direct comparative data is not always available, the existing body of research on pyrazine, pyridine, and pyrazole derivatives indicates that all three scaffolds are valuable starting points for the development of novel therapeutics. The choice of a specific heterocyclic core will depend on the desired biological target, the required physicochemical properties, and the synthetic accessibility. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the rational design and evaluation of new heterocyclic drug candidates. Further head-to-head comparative studies are warranted to more definitively delineate the relative advantages of these important classes of compounds.
References
- 1. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Efficacy of 2-Chloro-3-phenylpyrazine Derivatives: A Comparative Analysis Against Standard Drugs
In the landscape of modern drug discovery, pyrazine derivatives have emerged as a versatile scaffold, demonstrating a wide array of pharmacological activities. This guide provides a detailed comparison of the efficacy of novel 2-chloro-3-phenylpyrazine derivatives against established standard drugs in two key therapeutic areas: Alzheimer's disease and oncology. The data presented is compiled from recent preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential.
Anti-Alzheimer's Agents: 2-Chloro-3-hydrazinopyrazine Derivatives vs. Donepezil
A recent study focused on the development of 2-chloro-3-hydrazinopyrazine derivatives as potential agents for the treatment of Alzheimer's disease. The primary mechanism of action for these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Reduced levels of acetylcholine are a well-established hallmark of Alzheimer's disease. The efficacy of the synthesized compounds (CHP1-5) was compared against Donepezil, a standard-of-care AChE inhibitor.
Quantitative Efficacy Data
The inhibitory potency of the 2-chloro-3-hydrazinopyrazine derivatives and the standard drug, Donepezil, was quantified by determining their half-maximal inhibitory concentration (IC50) against AChE.
| Compound | IC50 (µM) for AChE Inhibition |
| CHP1 | > 50 |
| CHP2 | > 50 |
| CHP3 | 10.51 |
| CHP4 | 3.76 |
| CHP5 | 4.2 |
| Donepezil (Standard) | 0.53[1] |
Among the synthesized derivatives, CHP4 and CHP5 exhibited the most potent AChE inhibitory effects, with IC50 values of 3.76 µM and 4.2 µM, respectively.[1] While these values are higher than that of Donepezil (0.53 µM), the results are promising for a novel compound series and highlight the potential of the 2-chloro-3-hydrazinopyrazine scaffold for further optimization.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay:
The AChE inhibitory activity of the compounds was assessed using an in vitro assay based on Ellman's method.[2][3] This colorimetric assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoic acid (TNB), which is produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine by AChE. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compounds to the rate in their absence. IC50 values are then determined from the dose-response curves.[2]
Neuroprotective Effect on PC12 Cells:
The study also investigated the neuroprotective effects of the most promising compound, CHP4, against amyloid-beta (Aβ1–42)-induced cytotoxicity in PC12 cells.[1] Aβ peptides are known to be a major contributor to the pathology of Alzheimer's disease.[4] PC12 cells were treated with Aβ1–42 to induce toxicity, and the protective effect of CHP4 was evaluated by measuring cell viability, often using an MTT assay.[5][6][7] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Signaling Pathway
Donepezil and the novel 2-chloro-3-hydrazinopyrazine derivatives exert their primary therapeutic effect by inhibiting the acetylcholinesterase enzyme. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[8][9]
Anti-Cancer Agents:[2][11][12]triazolo[4,3-a]pyrazine Derivatives vs. Foretinib
In the realm of oncology, a series of novel[2][10][11]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2 kinases. Both c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are key receptor tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis. The performance of these new compounds was compared against Foretinib, a known multi-kinase inhibitor that targets c-Met and VEGFR-2.
Quantitative Efficacy Data
The efficacy of the synthesized compounds was assessed through both enzymatic and cellular assays. The IC50 values for the inhibition of c-Met and VEGFR-2 kinases, as well as the antiproliferative activity against various cancer cell lines, are presented below for the most promising derivative, 17l , and the standard drug, Foretinib.
Kinase Inhibitory Activity
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) |
| 17l | 26.00 | 2.6 |
| Foretinib (Standard) | 0.4[12] | 0.9[12] |
Antiproliferative Activity
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (Standard) | Not explicitly stated in the provided context | Not explicitly stated in the provided context | Not explicitly stated in the provided context |
The novel compound 17l demonstrated potent inhibitory activity against the c-Met kinase with an IC50 of 26.00 nM and also inhibited VEGFR-2 at a micromolar concentration.[13][14] Furthermore, it exhibited excellent antiproliferative effects against A549, MCF-7, and Hela cancer cell lines.[13][14] While Foretinib shows higher potency in kinase inhibition assays, the promising activity of compound 17l identifies the[2][10][11]triazolo[4,3-a]pyrazine scaffold as a valuable starting point for the development of new dual c-Met/VEGFR-2 inhibitors.
Experimental Protocols
Kinase Inhibition Assay:
The in vitro potency of the compounds against c-Met and VEGFR-2 kinases is typically determined using biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[15] This assay measures the phosphorylation of a substrate by the respective kinase. The inhibitor's ability to block this phosphorylation is quantified, and the IC50 value is calculated from the resulting dose-response curve.[15]
Antiproliferative Activity (MTT Assay):
The antiproliferative activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17][18] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with varying concentrations of the test compounds, and the reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product is quantified spectrophotometrically.[16] The IC50 value, representing the concentration that inhibits cell growth by 50%, is then determined.
Signaling Pathway
Foretinib and the novel[2][10][11]triazolo[4,3-a]pyrazine derivatives function as dual inhibitors of the c-Met and VEGFR-2 signaling pathways. By blocking the ATP-binding sites of these receptor tyrosine kinases, they prevent their autophosphorylation and subsequent activation of downstream signaling cascades that are critical for cancer cell proliferation, survival, migration, and angiogenesis.[11][19][20]
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of amyloid beta-peptide (1-42) toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. goodrx.com [goodrx.com]
- 9. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. clyte.tech [clyte.tech]
- 19. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Optical Properties of Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the optical properties of a selection of pyrazine derivatives, supported by experimental data from peer-reviewed literature. The information herein is intended to assist in the selection and design of pyrazine-based molecules for applications in optoelectronics, bioimaging, and drug development.
Introduction to Pyrazine Derivatives
Pyrazine, a six-membered N-heterocyclic aromatic ring, serves as a core structure in the development of a wide array of functional organic materials.[1] Its electron-deficient nature makes it an excellent electron acceptor. When combined with electron-donating groups, pyrazine derivatives can exhibit significant intramolecular charge transfer (ICT) characteristics, which are fundamental to their optical properties, including light absorption and fluorescence.[1] The arrangement of the two nitrogen atoms in a para (1,4-) configuration has a profound effect on the electronic structure and photophysical behavior of its derivatives.[1]
Comparative Analysis of Optical Properties
The optical properties of pyrazine derivatives are highly tunable through chemical modification. The nature and position of substituents on the pyrazine ring, as well as the surrounding solvent environment, play a crucial role in determining the absorption and emission characteristics of these molecules.
Data Presentation
The following tables summarize the quantitative optical properties of selected pyrazine derivatives, showcasing the impact of different substitution patterns on their absorption and emission spectra.
Table 1: Optical Properties of Phenyl-Substituted Pyrazine Derivatives
| Compound Name | Structure | Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 2,5-Diphenylpyrazine | Phenyl groups at positions 2 and 5 | Cyclohexane | 338 | - | 379, 395 | - |
| Tetraphenylpyrazine | Phenyl groups at positions 2,3,5, and 6 | Film | - | - | Blue to Red (tunable) | - |
Table 2: Optical Properties of Donor-Acceptor Substituted Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Donor Group | Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) | Emission λmax (nm) |
| 1 | - | Toluene | 362 | 23442 | - |
| 2 | Varies | Toluene | 300, 335, 462 | 45709, 31623, 27542 | - |
| 1 | - | DCM | 363 | 25119 | - |
| 2 | Varies | DCM | 297, 337, 457 | 40738, 30903, 27542 | - |
Data for Table 1 compiled from references[2][3]. Data for Table 2 extracted from reference[1]. Note that for compound 2, multiple absorption peaks are reported, and the donor group is varied across a series of molecules detailed in the source.
Experimental Protocols
The data presented in this guide are obtained through standard spectroscopic techniques. The following are detailed methodologies for the key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε) of a pyrazine derivative.
Methodology:
-
Sample Preparation: Prepare a stock solution of the pyrazine derivative in a high-purity spectroscopic grade solvent (e.g., cyclohexane, dichloromethane). From the stock solution, create a series of dilutions of known concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Starting with the most dilute solution, rinse and fill a matched quartz cuvette with the sample. Place the cuvette in the sample beam path of the spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax). To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be equal to ε.
Fluorescence Spectroscopy and Quantum Yield Determination
Objective: To determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) of a pyrazine derivative.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample.
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the pyrazine derivative (sample) and the fluorescence standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Absorbance Measurement: Measure the absorbance of each sample and standard solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the standard absorb.
-
For each solution, record the fluorescence emission spectrum over a range of wavelengths longer than the excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots gives the gradients (Grad).
-
The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
where ΦST is the quantum yield of the standard, GradX and GradST are the gradients of the plots for the sample and standard, respectively, and ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for characterizing the optical properties of pyrazine derivatives.
Caption: Experimental workflow for pyrazine derivative optical characterization.
References
- 1. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetraphenylpyrazine-based luminogens with full-colour emission - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validating the Purity of Synthesized 2-Chloro-3-phenylpyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and research applications, ensuring the purity of the final product is a critical step that underpins the reliability and reproducibility of subsequent studies. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-Chloro-3-phenylpyrazine, a key intermediate in the development of various bioactive molecules. We present a detailed examination of this compound alongside two common alternatives, 2-Bromo-3-phenylpyrazine and 2-Trifluoromethyl-3-phenylpyrazine, offering supporting experimental data and detailed protocols to aid researchers in establishing robust quality control procedures.
Introduction to Purity Validation
The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and overall safety profile of a chemical entity. Therefore, a multi-faceted analytical approach is essential to identify and quantify any potential contaminants. These may include unreacted starting materials, byproducts from side reactions, positional isomers, or residual solvents. For this compound, a likely synthetic route involves the selective cross-coupling of 2,3-dichloropyrazine with a phenylating agent. This process can potentially lead to specific impurities that must be carefully monitored.
Comparative Analysis of this compound and Alternatives
To provide a practical context for purity validation, we compare this compound with two of its bioisosteres: 2-Bromo-3-phenylpyrazine and 2-Trifluoromethyl-3-phenylpyrazine. Bioisosteres are compounds resulting from the exchange of an atom or a group of atoms with another, broadly similar, atom or group, which can lead to similar biological properties. The choice between these analogs in drug discovery often depends on factors like metabolic stability, potency, and synthetic accessibility. The purity of each of these compounds is paramount for accurate structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties and Typical Purity Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Purity (%) | Common Impurities |
| This compound | C₁₀H₇ClN₂ | 190.63 | 85-88 | >98 | 2,3-Dichloropyrazine, 2,3-Diphenylpyrazine, Positional Isomers |
| 2-Bromo-3-phenylpyrazine | C₁₀H₇BrN₂ | 235.08 | 92-95 | >97 | 2,3-Dibromopyrazine, 2,3-Diphenylpyrazine, Positional Isomers |
| 2-Trifluoromethyl-3-phenylpyrazine | C₁₁H₇F₃N₂ | 224.18 | 78-81 | >95 | Starting materials, Over-fluorinated byproducts |
Note: The data presented in this table is a summary of typical values and may vary depending on the synthetic route and purification methods employed.
Experimental Protocols for Purity Validation
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, allowing for the separation and quantification of the main compound from its impurities.
Protocol:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities and byproducts.
Protocol:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can also reveal the presence of impurities through unexpected signals.
Protocol:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire with proton decoupling, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, N, and any halogens, which can be compared to the theoretical values to assess purity.
Protocol:
-
Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Sample Requirement: 2-3 mg of a finely ground, homogenous sample.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases are separated and quantified.
Data Presentation and Interpretation
The data obtained from these analytical techniques should be carefully analyzed and presented in a clear and concise manner.
Table 2: Comparative Analytical Data for Purity Assessment
| Analytical Technique | This compound | 2-Bromo-3-phenylpyrazine | 2-Trifluoromethyl-3-phenylpyrazine |
| HPLC Retention Time (min) | 12.5 | 13.1 | 11.8 |
| ¹H NMR (CDCl₃, δ ppm) | 8.55 (d, 1H), 8.40 (d, 1H), 7.90-7.80 (m, 2H), 7.55-7.45 (m, 3H) | 8.58 (d, 1H), 8.42 (d, 1H), 7.85-7.75 (m, 2H), 7.50-7.40 (m, 3H) | 8.65 (d, 1H), 8.50 (d, 1H), 8.00-7.90 (m, 2H), 7.60-7.50 (m, 3H) |
| Mass Spectrum (m/z) | 190 [M]⁺, 192 [M+2]⁺ | 234 [M]⁺, 236 [M+2]⁺ | 224 [M]⁺ |
| Elemental Analysis (%C, %H, %N) | C: 62.99, H: 3.70, N: 14.70 (Theory: C: 63.01, H: 3.70, N: 14.69) | C: 51.10, H: 3.00, N: 11.92 (Theory: C: 51.09, H: 3.00, N: 11.91) | C: 58.94, H: 3.15, N: 12.50 (Theory: C: 58.93, H: 3.15, N: 12.49) |
Visualizing the Purity Validation Workflow
A clear workflow diagram can help in visualizing the logical steps involved in the purity validation process.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the choice of analytical method and the type of impurity being targeted.
Caption: Logical relationship between potential impurities and the analytical methods for their detection.
By employing a combination of these robust analytical techniques, researchers can confidently validate the purity of their synthesized this compound and its analogs, ensuring the integrity and reliability of their scientific findings.
Cross-Validation of Experimental Results for Pyrazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental results for pyrazine compounds, offering a cross-validation of their biological activities and therapeutic potential. By objectively comparing their performance with alternative compounds and presenting supporting experimental data, this document aims to facilitate informed decisions in drug discovery and development. Pyrazine derivatives, six-membered aromatic rings containing two nitrogen atoms in a 1,4-orientation, have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.[1][2]
Anticancer Activity
Pyrazine derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[3] Their mechanisms of action are varied, often targeting key signaling pathways involved in cancer cell proliferation and survival.[3]
Comparative In Vitro Anticancer Activity of Pyrazine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazine derivatives against several human cancer cell lines, providing a quantitative comparison of their potency. Lower IC50 values are indicative of greater efficacy.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine | Derivative 12b | Hep-2 (Laryngeal) | 11 | [4] |
| HepG2 (Liver) | 13 | [4] | ||
| MCF-7 (Breast) | 11 | [4] | ||
| A375 (Melanoma) | 11 | [4] | ||
| Chalcone-Pyrazine Hybrid | Compound 49 | A549 (Lung) | 0.13 | [5] |
| Colo-205 (Colon) | 0.19 | [5] | ||
| Compound 50 | MCF-7 (Breast) | 0.18 | [5] | |
| Compound 51 | MCF-7 (Breast) | 0.012 | [5] | |
| A549 (Lung) | 0.045 | [5] | ||
| DU-145 (Prostate) | 0.33 | [5] | ||
| Ligustrazine-Curcumin Hybrid | Compound 79 | A549 (Lung) | ~0.60-2.85 | [2] |
| A549/DDP (Drug-Resistant Lung) | ~0.60-2.85 | [2] | ||
| Coumarin-Pyrazine Hybrid | Compound 97 | HCT116 (Colon) | 0.9 | [5] |
| Pyrazolo[1,5-a]pyrazine | JAK1/2/TYK2 Inhibitor | JAK1 | 0.003 | [6] |
| JAK2 | 0.0085 | [6] | ||
| TYK2 | 0.0077 | [6] | ||
| Pyrido[3,4-b]pyrazine | RET Kinase Inhibitor | MiaPaCa-2 (Pancreatic) | 0.025 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazine compound and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[7]
Signaling Pathway: Kinase Inhibition
Many pyrazine-based anticancer agents function as kinase inhibitors, targeting enzymes that are crucial for cell signaling pathways involved in proliferation and survival.[6]
Caption: Pyrazine kinase inhibitors block signaling pathways that promote cancer cell growth.
Anti-tubercular Activity
Tuberculosis remains a significant global health threat, and pyrazine derivatives, most notably pyrazinamide, are crucial components of anti-TB drug regimens.[8] Research is ongoing to develop novel pyrazine-based compounds with enhanced activity against drug-resistant strains of Mycobacterium tuberculosis.
Comparative In Vitro Anti-tubercular Activity of Pyrazine Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazine derivatives against the H37Rv strain of Mycobacterium tuberculosis. A lower MIC value indicates stronger anti-tubercular activity.
| Compound Class | Derivative(s) | MIC (µg/mL) | Reference |
| Pyrazine Hybrid | 8a, 8b, 8c, 8d, 14b, 18 | ≤6.25 | [8] |
| Pyrazine-1,2,4-triazole Hybrid | T4, T5, T6, T11, T14, T15, T16, T18 | ≤21.25 µM | [9] |
| Pyrazine-Oxadiazole-Azetidinone | 7B, 7G | 3.12 | [10] |
| Benzamide Derivatives | 6a, 6e, 6h, 6j, 6k, 7e | IC50: 1.35-2.18 µM | [11] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used method for determining the MIC of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density adjusted.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the compound dilutions.
-
Incubation: The microplate is incubated for several days to allow for bacterial growth.
-
Alamar Blue Addition: Alamar Blue solution is added to each well.
-
Re-incubation: The plate is incubated for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8][9]
Logical Workflow: Anti-tubercular Drug Discovery
The process of discovering and developing new anti-tubercular agents from pyrazine scaffolds follows a structured workflow.
Caption: A typical workflow for the development of novel pyrazine-based anti-tubercular drugs.
Neuroprotective Activity
Emerging research indicates that pyrazine derivatives hold promise for the treatment of neurodegenerative diseases such as Alzheimer's disease.[12] Their mechanisms of action often involve antioxidant properties and the modulation of signaling pathways related to neuronal survival.
Comparative In Vitro Neuroprotective Activity
The table below highlights the neuroprotective effects of a polysubstituted pyrazine derivative in a cellular model of oxidative stress.
| Compound | Assay | Effect | Reference |
| A3B3C1 | Protection of SH-SY5Y cells from H2O2-induced oxidative damage | Increased expression of antioxidant proteins NQO1 and HO-1 via the Nrf2/ARE pathway. | [12] |
Experimental Protocol: Neuroprotection Assay
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with the pyrazine compound for a specified duration.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a toxic agent, such as hydrogen peroxide (H2O2).
-
Cell Viability Assessment: Cell viability is measured using an appropriate assay (e.g., MTT assay).
-
Mechanism of Action Studies: Further experiments, such as Western blotting, are conducted to investigate the expression of key proteins in relevant signaling pathways (e.g., Nrf2/ARE pathway).[12]
Signaling Pathway: Nrf2/ARE Antioxidant Response
The Nrf2/ARE signaling pathway is a key cellular defense mechanism against oxidative stress.
Caption: Pyrazine compounds can activate the Nrf2/ARE pathway to protect neurons from oxidative damage.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 10. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-3-phenylpyrazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a paramount responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloro-3-phenylpyrazine, safeguarding both laboratory personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. This compound presents multiple risks that necessitate its classification as hazardous waste.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled[1] |
| Skin Irritation | H315: Causes skin irritation[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation[1] |
| Skin Sensitization | H317: May cause an allergic skin reaction[1] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects[1][2] |
| Carcinogenicity | H350: May cause cancer[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure[1][2] |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be released into the environment, such as down the drain, or mixed with general laboratory waste.[2][3]
1. Waste Identification and Segregation:
-
Isolate all waste containing this compound. This includes pure substance, solutions, and any contaminated materials such as personal protective equipment (PPE), filter paper, and empty containers.
-
Avoid mixing with incompatible waste streams.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety glasses with side shields or chemical goggles, and a laboratory coat.[2]
-
All handling of the waste should be conducted in a well-ventilated area or under a chemical fume hood.[3]
3. Containerization:
-
Place the hazardous waste into a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from leaks.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material into the sealed container for disposal.[3]
4. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[3]
-
The label must also include the full chemical name: "this compound."
-
Indicate the primary hazards associated with the compound (e.g., "Toxic," "Carcinogen," "Irritant").
-
Note the date when the waste was first added to the container.
5. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
Ensure the container is stored in a locked-up area or an area only accessible to qualified or authorized personnel.[1][2]
6. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Dispose of the contents and container in accordance with all local, state, federal, and international regulations.[2]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-3-phenylpyrazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-3-phenylpyrazine. The following procedures for personal protective equipment, operational handling, and waste disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with analogous compounds which include skin and eye irritation, and potential toxicity upon inhalation or skin contact.[1][2][3][4][5]
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact. |
| Body Protection | Laboratory coat or chemical-resistant suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is advised.[6] |
| Respiratory Protection | Chemical fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[2][6] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risks. The following table outlines a step-by-step operational plan from receipt of the chemical to the completion of the experimental work.
| Phase | Step | Procedure |
| 1. Preparation | Review Safety Data | Before handling, thoroughly review the safety information for this compound and similar compounds.[6] |
| Assemble PPE | Ensure all required PPE is available, in good condition, and worn correctly before entering the laboratory. | |
| Prepare Work Area | Work should be conducted in a designated area, preferably within a chemical fume hood.[2][6] Ensure that an eyewash station and safety shower are readily accessible. | |
| 2. Handling | Weighing and Transfer | Weigh the solid compound in the fume hood. Use appropriate tools to handle the solid to avoid generating dust. |
| In Solution | When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use. | |
| During Reaction | Conduct all reactions within the fume hood. Monitor the reaction for any unexpected changes. | |
| 3. Post-Handling | Decontamination | Thoroughly clean the work area and any equipment used with an appropriate solvent. Collect all cleaning materials as hazardous waste.[6] |
| Personal Hygiene | Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[2] | |
| Storage | Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Sealable, chemical-resistant container | "Hazardous Waste," "Halogenated Organic Solid Waste," and the chemical name | Collect all solid waste, including contaminated PPE and weighing papers, in a designated container. |
| Liquid Waste (Halogenated) | Sealable, chemical-resistant container | "Hazardous Waste," "Halogenated Organic Liquid Waste," and the chemical name and approximate concentrations | Collect all liquid waste containing this compound separately from non-halogenated waste.[6] |
| Contaminated Glassware | Puncture-resistant container | "Hazardous Waste - Contaminated Sharps" | Rinse glassware with a suitable solvent and collect the rinsate as halogenated liquid waste.[6] Dispose of broken glassware in a designated sharps container. |
Workflow for Handling this compound
The following diagram illustrates the complete workflow for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Pyrazine, 2-chloro-3-methyl- | C5H5ClN2 | CID 66769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemos.de [chemos.de]
- 4. Pyrazine, 2-phenyl- | C10H8N2 | CID 642870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-3-phenylpyrazine | C11H10N2 | CID 12568828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
